2-Fluoro-6-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-fluoro-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHMTOMVCPKOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439894 | |
| Record name | 2-fluoro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143306-27-8 | |
| Record name | 2-fluoro-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a substituted aromatic compound of significant interest in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity that makes it a valuable building block for more complex molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with relevant experimental considerations.
Chemical Structure and Identification
The structural attributes of this compound are fundamental to its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 143306-27-8 |
| Molecular Formula | C₇H₃FN₂O₂ |
| Molecular Weight | 166.11 g/mol |
| SMILES String | N#Cc1c(F)cccc1--INVALID-LINK--[O-] |
| InChI Key | DOHMTOMVCPKOEE-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other values are derived from closely related isomers or are yet to be definitively reported in the literature.
| Property | Value | Source |
| Melting Point | 64 - 66 °C | [2] |
| Boiling Point | 302.9 °C at 760 mmHg | |
| Density | Data not available | |
| Solubility | Insoluble in water.[2] Soluble in many common organic solvents. | [2] |
| Appearance | Solid (Typical) | [2] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay of its three functional groups, which activate the aromatic ring for specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro and nitrile groups significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This makes this compound an excellent substrate for introducing diverse functionalities.
Key SNAr reactions include:
-
Amination: Reaction with primary or secondary amines under basic conditions yields substituted aminobenzonitriles, which are precursors to various heterocyclic compounds.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of aromatic ethers.
-
Thiolation: Reaction with thiols or thiolates produces thioether derivatives.
Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.
Reduction of the Nitro Group
Another synthetically important transformation is the reduction of the nitro group to an amino group, affording 2-fluoro-6-aminobenzonitrile. This product serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules and heterocyclic systems.
Common reduction methods include:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium or platinum catalyst. Careful control of reaction conditions is necessary to selectively reduce the nitro group without affecting the nitrile functionality.
-
Chemical Reduction: Reagents such as iron powder in acidic media (e.g., hydrochloric acid) or stannous chloride (SnCl₂) are also effective for this transformation.
Caption: Reduction of the nitro group of this compound.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A general protocol for the reaction of a nucleophile with an activated aryl fluoride, adapted from procedures for related compounds, is as follows:
Materials:
-
This compound
-
Nucleophile (e.g., amine, alkoxide, thiol)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the nucleophile and, if necessary, a base.
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as recrystallization or column chromatography.
General Procedure for the Reduction of the Nitro Group
A general protocol for the reduction of an aromatic nitro group using iron powder is as follows:
Materials:
-
This compound
-
Iron powder
-
Ethanol or Acetic Acid
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate or other suitable base for neutralization
Procedure:
-
A mixture of this compound and iron powder in ethanol or acetic acid is prepared.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC or GC.
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is dried, filtered, and concentrated to yield the crude amino product, which can be further purified if necessary.
Spectroscopic Characterization
While specific, authenticated spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the aromatic protons with each other and with the fluorine atom. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and nitrile groups. |
| ¹³C NMR | The spectrum would display seven distinct signals for the seven carbon atoms. The carbon attached to the nitrile group would appear in the characteristic region for nitriles (around δ 115-120 ppm). The carbons attached to the fluorine and nitro groups would show characteristic shifts and C-F coupling. The aromatic carbons would resonate in the range of δ 110-160 ppm. |
| IR Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the functional groups present: a strong, sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, strong asymmetric and symmetric stretching bands for the nitro (NO₂) group around 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and a C-F stretching band in the region of 1250-1000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 166. Fragmentation would likely involve the loss of NO₂ (m/z 120), CN (m/z 140), and potentially other characteristic fragments. |
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, the safety precautions for related nitro- and fluoro-substituted aromatic compounds should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][4]
-
Fire and Explosion Hazards: While not highly flammable, it may burn if involved in a fire, emitting toxic fumes. Use appropriate extinguishing media.
-
Toxicology: Aromatic nitro compounds and nitriles are generally considered toxic. Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[5]
Biological Activity and Drug Development
Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathways or its direct use in drug development. However, its structural motifs are present in various biologically active molecules. As a versatile chemical intermediate, it holds potential for the synthesis of novel compounds with therapeutic applications. Its utility in creating diverse chemical libraries makes it a valuable tool for lead generation and optimization in drug discovery programs.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its key chemical transformations, primarily nucleophilic aromatic substitution and nitro group reduction, provide access to a wide array of functionalized aromatic compounds. While detailed physicochemical and spectroscopic data are not exhaustively documented, its structural similarity to other well-characterized compounds allows for reliable predictions of its properties and reactivity. Prudent handling in a laboratory setting is essential due to its potential toxicity. The synthetic versatility of this compound ensures its continued importance for researchers and professionals in the fields of medicinal chemistry and materials science.
References
An In-Depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile (CAS: 143306-27-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a versatile aromatic organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifunctional structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts a distinct reactivity profile that makes it a valuable building block for organic chemists. The electron-withdrawing nature of the nitro and nitrile groups significantly activates the molecule for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into an amino group, opening up further synthetic possibilities.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported across commercial suppliers, it is known to be a solid at room temperature. Solubility data is largely qualitative, with the compound being generally soluble in common organic solvents.
| Property | Value | Reference(s) |
| CAS Number | 143306-27-8 | |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder/solid | [2] |
| Boiling Point | 302.9 °C at 760 mmHg | |
| Flash Point | 137 °C | |
| Density | 1.41 g/cm³ | [3] |
Synthesis
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed synthetic route involves the oxidation of 2-fluoro-6-nitrotoluene. This transformation can be achieved using a variety of oxidizing agents.
Conceptual Experimental Protocol: Oxidation of 2-Fluoro-6-nitrotoluene
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
2-Fluoro-6-nitrotoluene
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Sodium bisulfite (NaHSO₃) for quenching excess oxidant
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, a solution or suspension of 2-fluoro-6-nitrotoluene is prepared in an appropriate solvent system, often aqueous.
-
Oxidation: A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the reaction mixture. The reaction is typically heated to reflux to drive the oxidation of the methyl group to a carboxylic acid, which is then further transformed to the nitrile.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled. Any excess oxidant is quenched, for instance, with sodium bisulfite. The mixture is then filtered to remove manganese dioxide (if KMnO₄ was used).
-
Acidification and Extraction: The filtrate is acidified with hydrochloric acid to precipitate the crude product. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Data
At present, publicly available experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for this compound are limited. However, based on the chemical structure and data from analogous compounds, the expected spectral features can be predicted.
Expected ¹H NMR (Proton NMR) Features:
The proton NMR spectrum is expected to show three aromatic protons, each exhibiting splitting patterns (doublet of doublets or triplets) due to coupling with the fluorine atom and adjacent protons. The chemical shifts would be in the downfield region, characteristic of aromatic protons, and influenced by the strong electron-withdrawing effects of the nitro and nitrile groups.
Expected ¹³C NMR (Carbon NMR) Features:
The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹J C-F). The carbons bonded to the nitro and nitrile groups, as well as the other aromatic carbons, will have chemical shifts influenced by the electronic environment.
Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Features:
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity band around 2230 cm⁻¹.
-
NO₂ (Nitro) stretch: Two strong bands, one for the asymmetric stretch (around 1530 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹).
-
C-F (Carbon-Fluorine) stretch: A strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C=C stretch: Several bands of varying intensity in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is dominated by two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is an excellent leaving group in SNAr reactions due to the strong activation provided by the ortho-nitro and para-nitrile groups.[1] These electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution by a wide range of nucleophiles.[1]
Diagram of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism on this compound.
General Experimental Protocol: Amination via SNAr
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
Reaction Setup: this compound is dissolved in a polar aprotic solvent in a round-bottom flask.
-
Addition of Reagents: The amine and a base are added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting substituted product can be purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 2-fluoro-6-aminobenzonitrile, another valuable synthetic intermediate.[1] This transformation is commonly achieved through catalytic hydrogenation or by using reducing metals in acidic media.[1]
Diagram of Nitro Group Reduction Pathways
Caption: Common methods for the reduction of this compound.
General Experimental Protocol: Reduction with Iron in Acidic Medium
Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.
Materials:
-
This compound
-
Iron powder
-
Ethanol or acetic acid
-
Concentrated hydrochloric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup: this compound is dissolved in a mixture of ethanol or acetic acid and water.
-
Reduction: Iron powder is added to the solution, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux and stirred vigorously.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled and filtered through celite to remove the iron salts. The filtrate is concentrated to remove the organic solvent.
-
Neutralization and Extraction: The residue is diluted with water and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried, and concentrated to yield 2-fluoro-6-aminobenzonitrile, which can be further purified if necessary.
Applications in Research and Development
This compound is a valuable building block in medicinal chemistry and agrochemical research. Its utility lies in its ability to introduce a fluorinated benzonitrile moiety, which can be further elaborated into a variety of heterocyclic systems. While a specific, named drug synthesized directly from this intermediate is not prominently documented in readily available literature, its structural motifs are present in many biologically active compounds. For instance, the resulting 2-fluoro-6-aminobenzonitrile can be a precursor to quinazolines, benzimidazoles, and other heterocyclic structures that are core components of many therapeutic agents. One notable application is in the synthesis of compounds for the potential prevention and treatment of obesity.[3]
Logical Workflow for the Application of this compound
Caption: Synthetic utility of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly functionalized and reactive intermediate with significant applications in organic synthesis. Its predictable reactivity through nucleophilic aromatic substitution and nitro group reduction makes it a valuable tool for medicinal and agrochemical chemists. A thorough understanding of its properties, handling, and reaction conditions is crucial for its effective and safe utilization in the development of novel and complex molecules.
References
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-nitrobenzonitrile, a versatile intermediate compound with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, key synthetic transformations, and provides illustrative experimental protocols.
Core Properties of this compound
This compound is a substituted aromatic compound valued for its specific reactivity, which is dictated by the synergistic effects of its fluoro, nitro, and nitrile functional groups.
| Property | Value | Reference |
| Chemical Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| CAS Number | 143306-27-8 | [1] |
| Appearance | Typically a solid | |
| Boiling Point | 302.9 °C at 760 mmHg | |
| Storage | Store at room temperature |
Key Synthetic Transformations
The chemical behavior of this compound is dominated by two primary types of reactions: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group. The strong electron-withdrawing nature of the nitro and nitrile groups significantly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[1]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of substituted benzonitrile derivatives.
-
Amination: Reaction with primary or secondary amines under basic conditions yields N-substituted 2-amino-6-nitrobenzonitriles. These products are valuable precursors for the synthesis of various heterocyclic compounds.[1]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides allows for the introduction of ether linkages, forming 2-alkoxy- or 2-aryloxy-6-nitrobenzonitriles.[1]
-
Thiolation: Reaction with thiols or their corresponding thiolates leads to the formation of 2-thioether-6-nitrobenzonitriles.[1]
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, yielding 2-fluoro-6-aminobenzonitrile. This transformation opens up further synthetic possibilities, as the resulting aniline derivative can undergo a host of subsequent reactions.[1]
-
Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. Careful control of reaction conditions is necessary to avoid reduction of the nitrile group.[1]
-
Chemical Reduction: Reagents like iron powder in an acidic medium (e.g., hydrochloric acid) or stannous chloride (SnCl₂) are also effective for the reduction of the nitro group.[1]
Experimental Protocols
The following are representative, non-exhaustive protocols for the key transformations of this compound. Researchers should adapt these methods based on specific substrates and desired outcomes, adhering to all laboratory safety protocols.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
General Protocol for the Reduction of the Nitro Group via Catalytic Hydrogenation
-
Reaction Setup: To a hydrogenation vessel, add a solution of this compound in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-fluorobenzonitrile, which can be purified further by crystallization or column chromatography if necessary.
Synthetic Workflow and Applications
The reactivity of this compound makes it a key starting material for the synthesis of a wide array of more complex molecules, particularly those with pharmaceutical relevance. The following diagram illustrates a general synthetic workflow.
Caption: Synthetic utility of this compound.
The derivatives of this compound are important intermediates in the synthesis of various biologically active compounds. For instance, the resulting aminobenzonitriles can be used to construct quinazoline and quinoline scaffolds, which are present in a number of anticancer and antimalarial drugs.
References
An In-depth Technical Guide on the Spectral Analysis of 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Fluoro-6-nitrobenzonitrile (C₇H₃FN₂O₂), a versatile intermediate in organic synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted spectral characteristics based on the analysis of its structural features and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers to characterize this molecule.
Data Presentation
The following tables summarize the predicted quantitative spectral data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | dd | ~ 8.5, 1.0 | 1H | H-4 |
| ~ 7.8 - 8.0 | t | ~ 8.5 | 1H | H-5 |
| ~ 7.6 - 7.8 | dd | ~ 8.5, 1.0 | 1H | H-3 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |
| ~ 160 - 165 | d, ¹JCF ≈ 250-270 | C-2 (C-F) |
| ~ 150 - 155 | s | C-6 (C-NO₂) |
| ~ 135 - 140 | d, ³JCF ≈ 5-10 | C-4 |
| ~ 130 - 135 | s | C-5 |
| ~ 120 - 125 | d, ²JCF ≈ 20-30 | C-3 |
| ~ 115 - 120 | d, ⁴JCF ≈ 1-3 | C-1 (C-CN) |
| ~ 110 - 115 | s | CN |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2230 - 2240 | Strong, Sharp | C≡N stretch |
| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~ 1580 - 1610 | Medium-Weak | C=C aromatic stretch |
| ~ 1200 - 1300 | Strong | C-F stretch |
| ~ 750 - 850 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 166 | ~ 80-100 | [M]⁺ (Molecular Ion) |
| 136 | ~ 30-50 | [M - NO]⁺ |
| 120 | ~ 40-60 | [M - NO₂]⁺ |
| 94 | ~ 20-40 | [M - NO₂ - CN]⁺ |
| 75 | ~ 10-30 | [C₆H₃]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[1]
-
Transfer the solution to a clean, standard 5 mm NMR tube using a Pasteur pipette.[1]
-
Cap the NMR tube and wipe the exterior with a lint-free tissue.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[3] Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.[1]
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[4]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[4][5]
-
Apply a drop of the solution to the center of the salt plate.[4]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (peaks are saturated), clean the plate and use a more dilute solution.[4]
Data Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups (e.g., C≡N, NO₂, C-F, aromatic C=C) using correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation and Introduction (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.[6]
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8]
-
This causes the molecules to ionize and fragment.
-
The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose logical fragmentation pathways to explain the observed fragments, which can provide further structural information.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-Fluoro-6-nitrobenzonitrile, a versatile building block in modern organic synthesis. The strategic positioning of the fluorine, nitro, and nitrile groups on the aromatic ring dictates its reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Core Reactivity Principles
The reactivity of this compound is dominated by two key features: the highly activated fluorine atom towards nucleophilic aromatic substitution (SNAr) and the susceptibility of the nitro group to reduction.
The fluorine atom at the C2 position is exceptionally labile towards displacement by a wide range of nucleophiles. This high reactivity is a consequence of the strong electron-withdrawing effects of the adjacent nitro group (at C6) and the nitrile group (at C1). These groups stabilize the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy of the substitution.[1]
The nitro group, a powerful electron-withdrawing group, can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for the introduction of nitrogen-containing functionalities and the construction of heterocyclic systems.
Data Presentation: Reactivity in Nucleophilic Aromatic Substitution
The fluorine atom of this compound can be displaced by a variety of nucleophiles. The following table summarizes the expected outcomes for these reactions. Please note that while specific yield data for this compound is not widely published, the presented yields are representative of analogous reactions with similarly activated aromatic fluorides.
| Nucleophile Category | Example Nucleophile | Product Structure | Representative Yield (%) |
| Amines | Primary/Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-6-nitrobenzonitrile | > 90 |
| Alkoxides | Sodium Methoxide | 2-Methoxy-6-nitrobenzonitrile | > 90 |
| Thiolates | Sodium Thiophenoxide | 2-(Phenylthio)-6-nitrobenzonitrile | > 90 |
Experimental Protocols
The following are detailed methodologies for key transformations of this compound. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific applications.
Protocol 1: Nucleophilic Aromatic Substitution - Amination
Objective: To synthesize 2-(Substituted-amino)-6-nitrobenzonitrile.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or a primary amine)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-amino)-6-nitrobenzonitrile.
Protocol 2: Reduction of the Nitro Group
Objective: To synthesize 2-Amino-6-fluorobenzonitrile.
Two common methods for the reduction of the nitro group are presented below. The choice of method depends on the presence of other functional groups in the molecule.
Method A: Catalytic Hydrogenation
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and Ethanol or Ethyl Acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%).
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-6-fluorobenzonitrile, which can be further purified by recrystallization or column chromatography.
Method B: Metal-Mediated Reduction
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Filter aid (e.g., Celite®)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-6-fluorobenzonitrile.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathway and a general experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for Reactions.
References
In-Depth Technical Guide: Electron-Withdrawing Effects in 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects inherent in the molecular structure of 2-Fluoro-6-nitrobenzonitrile. The strategic ortho-positioning of the highly electronegative fluorine atom and the strongly electron-withdrawing nitro and cyano groups profoundly influences the electronic properties and reactivity of the aromatic ring. This guide details the consequential activation towards nucleophilic aromatic substitution (SNAr) and the modulation of the molecule's spectroscopic and physicochemical properties. Detailed experimental protocols for key transformations, quantitative data, and molecular orbital visualizations are presented to offer a thorough understanding of this versatile chemical intermediate.
Introduction
This compound is a key building block in organic synthesis, prized for the synergistic electron-withdrawing properties of its substituents. The fluorine, nitro (NO₂), and nitrile (CN) groups, all possessing significant electronegativity and/or resonance-withdrawing capabilities, render the benzene ring electron-deficient. This electronic characteristic is the cornerstone of its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide explores the theoretical underpinnings and practical applications of these electronic effects.
Physicochemical and Spectroscopic Data
The electron-withdrawing nature of the substituents in this compound directly impacts its physical and spectroscopic properties. The predicted pKa of the corresponding carboxylic acid, 2-fluoro-6-nitrobenzoic acid, is approximately 1.50, indicating a significant increase in acidity compared to benzoic acid (pKa ≈ 4.2), a direct consequence of the stabilization of the conjugate base by the electron-withdrawing groups.[2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (of corresponding carboxylic acid) |
| This compound | C₇H₃FN₂O₂ | 166.11 | - |
| 2-Fluoro-6-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 1.50 ± 0.30[2] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 4.20 |
Table 2: Spectroscopic Data of this compound (Predicted and Analog-Derived)
| Spectroscopic Technique | Feature | Characteristic Value/Range |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm |
| ¹³C NMR | C-CN | δ 115 - 120 ppm |
| C-NO₂ | δ 145 - 155 ppm | |
| C-F | δ 150 - 165 ppm (J_CF coupling) | |
| FTIR | C≡N Stretch | 2220 - 2240 cm⁻¹ |
| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ | |
| NO₂ Symmetric Stretch | 1340 - 1370 cm⁻¹ | |
| C-F Stretch | 1200 - 1280 cm⁻¹ |
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of a precursor such as 2-chloro-6-nitrobenzonitrile. While a detailed, peer-reviewed protocol for this specific transformation was not found in the performed searches, a general procedure can be outlined based on established halogen exchange (Halex) reactions.
General Experimental Protocol: Halogen Exchange Reaction
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrobenzonitrile and the aprotic polar solvent.
-
Add an excess of the anhydrous fluoride salt (typically 2-3 equivalents).
-
If utilized, add a catalytic amount of the phase-transfer catalyst.
-
Heat the reaction mixture to an elevated temperature (typically between 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Reactivity and Key Transformations
The pronounced electron-deficient nature of the aromatic ring in this compound dictates its reactivity, primarily through nucleophilic aromatic substitution and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is an excellent leaving group in SNAr reactions due to the strong activation provided by the ortho-nitro and ortho-cyano groups. These groups stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.
References
An In-depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information, handling procedures, and a summary of the Material Safety Data Sheet (MSDS) for 2-Fluoro-6-nitrobenzonitrile (CAS No. 143306-27-8). This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical intermediate safely and effectively.
Chemical Identification and Physical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1] It is recognized for its utility as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143306-27-8 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Melting Point | Data not available for this compound. For the related isomer 2-Fluoro-5-nitrobenzonitrile: 76-80 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Data not available. Aromatic nitro compounds often have low water solubility. | |
| Density | Data not available. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. While specific hazard statements for this exact isomer can vary between suppliers, related isomers and aromatic nitro compounds carry significant warnings. The following table summarizes the potential hazards based on data for closely related compounds.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation[3][4] |
Signal Word: Danger[2] or Warning
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.[5]
Table 3: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[5][6] |
| Face Protection | Face Shield | Recommended when there is a risk of splashing or dust generation.[5] |
| Hand Protection | Chemical-resistant gloves | Butyl or nitrile rubber gloves are recommended for handling nitro compounds.[7] Always inspect gloves before use and replace immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[5] |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or when working outside a fume hood.[5] |
Engineering Controls
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and a safety shower must be readily accessible.[6]
Safe Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation and inhalation of dust and aerosols.[8]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[2][9] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[2][9] |
Fire Fighting and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10][11]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[10][11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]
Accidental Release
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment. Avoid dust formation and inhalation.[8]
-
Environmental Precautions: Do not let the product enter drains.[8]
-
Containment and Cleanup: Carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.[8]
Toxicological and Ecological Information
Table 5: Toxicological and Ecological Data Summary
| Data Type | Information |
| Acute Toxicity (LD50/LC50) | No quantitative data available for this compound.[8] The toxicological properties have not been thoroughly investigated. |
| Carcinogenicity | No data available. Not listed as a carcinogen by IARC, NTP, or OSHA for this or closely related isomers.[6] |
| Mutagenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Ecotoxicity | No data available. Do not empty into drains.[6] |
| Persistence and Degradability | No data available. |
| Bioaccumulative Potential | No data available. |
The lack of comprehensive toxicological and ecological data necessitates that this compound be handled with the utmost care, assuming high toxicity.
Experimental Protocols and Reactivity
This compound is a valuable synthetic intermediate due to the reactivity imparted by its functional groups. The electron-withdrawing nitro and nitrile groups activate the aromatic ring for nucleophilic aromatic substitution (SₙAr), with the fluorine atom serving as a good leaving group.[1] Additionally, the nitro group can be readily reduced to an amine, providing a route to other functionalized molecules.[1]
General Protocol for Nucleophilic Aromatic Substitution (SₙAr) with Amines
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Add the amine nucleophile (1.1 to 1.5 equivalents).
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (approximately 2.0 equivalents).[12]
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C).[12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[12]
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[12]
General Protocol for the Reduction of the Nitro Group
This protocol outlines a general procedure for the reduction of the nitro group of this compound to an amine. Several methods are available for this transformation.[13][14]
Method A: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).[14]
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of hydrogen uptake).
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Method B: Metal-Acid Reduction
-
In a round-bottom flask, suspend this compound in a solvent mixture, such as ethanol/water.
-
Add a metal, such as iron powder or tin(II) chloride.[14]
-
Add an acid, such as hydrochloric acid or acetic acid, portion-wise with stirring. The reaction may be exothermic.
-
Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the crude product, which can then be purified.
Stability and Reactivity
-
Reactivity: As previously noted, this compound is reactive towards nucleophiles and reducing agents.
-
Chemical Stability: The material is stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid dust generation, excess heat, and incompatible materials.[10]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[10][11]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous. It is recommended to contact a licensed professional waste disposal service.[8]
Conclusion
This compound is a valuable synthetic intermediate that must be handled with significant care due to its potential toxicity and irritant properties. A thorough understanding and implementation of the safety procedures outlined in this guide are essential for its safe use in a laboratory setting. The absence of comprehensive toxicological data underscores the need for a cautious approach, emphasizing the use of effective engineering controls and appropriate personal protective equipment at all times.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to 2-Fluoro-6-nitrobenzonitrile: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a versatile aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctionalized structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, provides a rich platform for a variety of chemical transformations. The strong electron-withdrawing nature of the nitro and nitrile groups activates the molecule for nucleophilic aromatic substitution, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key literature, experimental protocols, and applications of this compound.
Chemical Properties and Reactivity
This compound, with the chemical formula C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol , is a crystalline solid.[1] The strategic placement of the electron-withdrawing nitro and cyano groups ortho and para to the fluorine atom significantly influences the molecule's reactivity. This arrangement makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[1]
Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for this compound is SₙAr. The electron-deficient aromatic ring readily reacts with a wide range of nucleophiles, allowing for the introduction of diverse functional groups. Common SₙAr reactions include:
-
Amination: Reaction with primary or secondary amines to yield N-substituted 2-amino-6-nitrobenzonitriles.[1]
-
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to form the corresponding ethers.[1]
-
Thiolation: Reaction with thiols to produce thioethers.[1]
These reactions are typically carried out in the presence of a base in a suitable polar aprotic solvent. The resulting products are valuable intermediates for the synthesis of various heterocyclic compounds and other complex molecules.[1]
Reduction of the Nitro Group
Another key transformation of this compound is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂).[1] The resulting 2-fluoro-6-aminobenzonitrile is a crucial precursor for the synthesis of a wide range of biologically active molecules.[1]
Experimental Protocols
A plausible synthetic route could start from 2-amino-6-nitrobenzonitrile. The amino group can be converted to a diazonium salt, which is then subjected to a fluorination reaction.
General Workflow for Synthesis of Fluoronitrobenzonitriles (Illustrative):
Caption: Illustrative workflow for the synthesis of this compound.
Quantitative Data
Due to the limited availability of specific experimental data in the reviewed literature, a comprehensive table of quantitative data for the synthesis and reactions of this compound cannot be provided at this time. However, for related compounds, high yields are often reported for SₙAr and nitro reduction reactions. For instance, the reaction of 2-fluoro-5-nitrobenzonitrile with methyl thioglycolate to form an anti-tumor benzothiophene derivative has been reported to proceed with a 93% yield.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 143306-27-8 | [3] |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | Typically a powder | [3] |
| Purity | ~97% (commercially available) | [3] |
Applications in Drug Development and Agrochemicals
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[3] The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[4]
Kinase Inhibitors
Substituted benzonitriles are common scaffolds in the design of protein kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.[5] While a direct synthesis of a marketed kinase inhibitor from this compound was not found in the reviewed literature, its structural motifs are present in many kinase inhibitor pharmacophores. The general synthetic utility of fluoronitrobenzonitriles in this area is well-established.
Illustrative Pathway to Kinase Inhibitors:
Caption: Generalized synthetic pathway from this compound to kinase inhibitors.
Agrochemicals
Similar to its role in pharmaceuticals, this compound serves as a precursor for advanced pesticides and herbicides.[3] The incorporation of fluorine can enhance the efficacy and environmental stability of these agricultural products.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily driven by the ease of nucleophilic aromatic substitution of the fluorine atom and the potential for further functionalization through the reduction of the nitro group. These characteristics make it a key building block for the synthesis of a wide range of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. While detailed experimental protocols and comprehensive quantitative data for this specific molecule are not widely published, the well-understood reactivity of this class of compounds provides a solid foundation for its application in research and development. Further exploration of its use in the synthesis of novel bioactive compounds is a promising area for future investigation.
References
Technical Guide to the Physical Properties of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The focus is on its melting point and solubility, critical parameters influencing its formulation, bioavailability, and therapeutic efficacy. This document details standardized experimental protocols and explores the biochemical pathway central to Ibuprofen's mechanism of action.
Core Physical Properties
Ibuprofen presents as a white crystalline solid.[1] Its physical characteristics are pivotal for its behavior in various pharmaceutical dosage forms.
Melting Point
The melting point of a crystalline solid is a fundamental indicator of its purity. For Ibuprofen, the established melting point range is between 75 °C and 77.5 °C .[2][3][4][5] This sharp melting range is characteristic of a pure compound.
Solubility Profile
Ibuprofen's solubility is a key determinant of its absorption and dissolution rate. It is practically insoluble in water but demonstrates high solubility in a majority of organic solvents.[6][7] The molecule's poor water solubility is attributed to the non-polar alkyl groups and the benzene ring, which reduce its overall polarity despite the presence of a polar carboxyl group.[7][8]
The solubility of Ibuprofen in various solvents at specified conditions is summarized in the table below.
| Solvent | Solubility | Temperature (°C) |
| Water | 0.021 g/L | 25 |
| Ethanol | ~600 g/L | 25 |
| 661.8 g/L (for 90% EtOH) | 40 | |
| Methanol | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
| Dichloromethane | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~50 g/L | Not Specified |
| Dimethylformamide (DMF) | ~45 g/L | Not Specified |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~2 g/L | Not Specified |
Table 1: Solubility of Ibuprofen in Various Solvents.[1][6]
The solubility of Ibuprofen in aqueous ethanol mixtures is dependent on the ethanol concentration and temperature. Generally, solubility increases with a higher proportion of ethanol.[9][10][11]
Experimental Protocols
The following sections detail standardized methodologies for the determination of melting point and solubility, crucial for quality control and formulation development.
Melting Point Determination (Capillary Method - USP <741>)
This protocol adheres to the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature determination using a capillary apparatus.[9][11][12]
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe.
-
Glass capillary tubes (closed at one end).
-
Thermometer.
Procedure:
-
Sample Preparation: The Ibuprofen sample must be a fine, dry powder.
-
Capillary Loading: A small amount of the powdered Ibuprofen is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the closed end, forming a compact column of 2.5-3.5 mm in height.[9]
-
Heating: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Initial Heating: The temperature of the block is raised at a moderate rate until it is approximately 10-20 °C below the expected melting point of Ibuprofen.
-
Ramped Heating: The heating rate is then reduced to about 1-2 °C per minute to allow for accurate temperature reading.[13]
-
Observation: The sample is observed through a magnifying lens.
-
Melting Range Determination:
-
The start of the melting range is the temperature at which the first droplet of liquid becomes visible.
-
The end of the melting range (clear point) is the temperature at which the entire sample has transitioned into a liquid state.[9]
-
-
Recording: The temperatures for the start and end of the melting range are recorded. For a pure substance like Ibuprofen, this range should be narrow.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][8][14]
Apparatus:
-
Conical flasks with stoppers.
-
Orbital shaker or magnetic stirrer.
-
Constant temperature bath.
-
Filtration apparatus (e.g., syringe filters).
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC).
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid Ibuprofen is added to a flask containing the solvent of interest. The "excess" ensures that a saturated solution is formed and solid particles remain.
-
Equilibration: The flask is sealed and placed in a constant temperature bath on an orbital shaker. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[14]
-
Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand to permit the undissolved solid to settle.
-
Sampling: A sample of the supernatant is carefully withdrawn.
-
Filtration: The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Analysis: The concentration of Ibuprofen in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the equilibrium solubility of Ibuprofen in the specific solvent at the given temperature.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[1][2][6] This pathway is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Caption: Ibuprofen's non-selective inhibition of COX-1 and COX-2 enzymes.
As depicted in the diagram, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2, a precursor for other prostaglandins.[2][6] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation. Ibuprofen non-selectively inhibits both COX-1 and COX-2, thereby reducing the production of prostaglandins that cause pain and inflammation.[1][2][6] The S-enantiomer of Ibuprofen is the more pharmacologically active form.[6]
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. ClinPGx [clinpgx.org]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. thinksrs.com [thinksrs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. uspbpep.com [uspbpep.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
The Synthetic Versatility of 2-Fluoro-6-nitrobenzonitrile: A Technical Primer for Organic Chemists and Drug Discovery Professionals
Introduction: 2-Fluoro-6-nitrobenzonitrile is a highly versatile and reactive intermediate in modern organic synthesis. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a nitro group, and a nitrile moiety, makes it a valuable building block for the construction of a diverse array of complex organic molecules. The strategic ortho-positioning of the fluorine and nitro groups, coupled with the presence of the cyano group, profoundly influences the molecule's reactivity, primarily rendering it an excellent substrate for nucleophilic aromatic substitution (SNAr). This technical guide explores the key applications of this compound in organic synthesis, with a focus on its role in preparing precursors for bioactive compounds, particularly in the realm of drug discovery.
Core Reactivity Profile
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effects of the adjacent nitro (NO₂) and cyano (CN) groups create a significant electron deficiency at the carbon atom bearing the fluorine, making it highly susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group, is readily displaced. This predictable and efficient reactivity allows for the facile introduction of a wide range of functionalities.[1]
A second key transformation is the reduction of the nitro group. This reaction converts the nitro functionality into a primary amine, opening up a vast new set of synthetic possibilities, including the construction of various heterocyclic systems.
Key Synthetic Applications and Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are fundamental to building molecular complexity from this starting material.
The reaction of this compound with primary or secondary amines is a common strategy to introduce nitrogen-containing substituents. This is a crucial step in the synthesis of many biologically active compounds, including kinase inhibitors.
Experimental Protocol: Synthesis of 2-(Substituted-amino)-6-nitrobenzonitriles
A representative procedure for the reaction with an amine is described in the synthesis of ERBB receptor inhibitors.[2][3] In a typical setup, a suitable amine is dissolved in a polar aprotic solvent such as N,N-Dimethylformamide (DMF). A base, for example, N,N-Diisopropylethylamine (DIPEA), is added to the solution. To this mixture, this compound is added, and the reaction is stirred at ambient temperature for an extended period.[2][3] The reaction progress is monitored by an appropriate analytical technique like LCMS. Upon completion, the reaction mixture is typically worked up by pouring it into a saturated aqueous solution of ammonium chloride and extracting the product with an organic solvent like ethyl acetate.[2] The combined organic layers are then washed, dried, and concentrated. The crude product is often purified by flash chromatography.[3]
Workflow for Amination of this compound
Caption: General workflow for the SNAr reaction with amines.
This compound can also react with oxygen-centered nucleophiles. An example is its reaction with acetohydroxamic acid, which leads to the formation of benzo[d]isoxazol-3-amine derivatives, important scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 4-Nitrobenzo[d]isoxazol-3-amine
In a procedure detailed in a European Patent, this compound (1.0 g, 6.17 mmol) is dissolved in a mixture of DMF and water (32 mL/32 mL).[4][5] To this solution, acetohydroxamic acid (2.78 g, 37.0 mmol) and potassium carbonate (10.23 g, 74.0 mmol) are added. The reaction mixture is then heated to 70 °C for 19 hours.[4][5] After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the desired product.[4][5]
Quantitative Data Summary for SNAr Reactions
| Starting Material | Nucleophile | Reagents/Conditions | Product | Yield | Reference |
| This compound | Acetohydroxamic acid | K₂CO₃, DMF/H₂O, 70°C, 19h | 4-Nitrobenzo[d]isoxazol-3-amine | 35% | [5] |
| This compound | Various amines | DIPEA, DMF, RT, 20-48h | 2-(Substituted-amino)-6-nitrobenzonitriles | Not specified | [2][3] |
| This compound | Alcohols | Base | 2-(Alkoxy)-6-nitrobenzonitriles | Not specified | [1][6] |
Reduction of the Nitro Group
The reduction of the nitro group in the substituted benzonitrile derivatives to a primary amine is a pivotal step that opens pathways to a wider range of heterocyclic compounds. This transformation is frequently employed in multi-step syntheses of complex drug molecules.
Experimental Protocol: Reduction of a Nitrobenzonitrile Derivative
A general method for the reduction of a nitro group in a related system involves the use of a metal in acidic conditions. For instance, a substituted nitrobenzonitrile can be treated with tin (Sn) in the presence of hydrochloric acid (HCl) and heated under reflux for a specified time. This method is effective for the conversion of the nitro group to an amine.
Logical Flow from this compound to Fused Heterocycles
Caption: A typical synthetic sequence utilizing this compound.
Applications in Drug Discovery and Agrochemicals
The derivatives of this compound are valuable precursors in the pharmaceutical and agrochemical industries. Its utility has been demonstrated in the synthesis of sweet taste enhancers and complex heterocyclic systems that form the core of various therapeutic agents, including ERBB receptor inhibitors for cancer therapy.[1][2][3][6] The ability to introduce diverse substituents through SNAr, followed by further manipulations of the nitro and nitrile groups, provides a powerful platform for generating libraries of compounds for biological screening.
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, offering a reliable and versatile platform for the construction of complex and functionally rich organic molecules. Its well-defined reactivity, dominated by nucleophilic aromatic substitution and nitro group reduction, provides a predictable and powerful entry point to a multitude of molecular scaffolds. The applications highlighted in this guide, particularly in the synthesis of precursors for medicinally relevant compounds, underscore its significance for researchers, scientists, and professionals in the field of drug development. The detailed protocols and workflows presented herein serve as a practical resource for harnessing the full synthetic potential of this valuable building block.
References
- 1. US9732052B2 - Processes and intermediates for making sweet taste enhancers - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 6. US8586733B2 - Processes and intermediates for making sweet taste enhancers - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a versatile and highly reactive building block for the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of potent electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, primarily at the fluorine-bearing carbon, allows for the facile introduction of various functionalities, paving the way for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug development.[1]
The general synthetic strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This step introduces a key substituent that will later participate in the cyclization.
-
Reductive Cyclization: The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization with the nitrile group or the previously introduced nucleophile to form the final heterocyclic ring system. Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with agents like iron powder in acidic media or stannous chloride (SnCl₂).[1]
These application notes provide detailed protocols for the synthesis of two important classes of heterocycles, quinazolines and benzimidazoles, starting from this compound.
Synthesis of 8-Nitroquinazolines
The synthesis of substituted quinazolines can be achieved through the reaction of this compound with amidines, followed by intramolecular cyclization. This approach allows for the direct incorporation of an amino group at the 4-position of the quinazoline ring.
Experimental Protocol: Synthesis of 4-Amino-8-nitroquinazoline
This protocol describes the synthesis of 4-amino-8-nitroquinazoline via the reaction of this compound with guanidine, an amidine derivative.
Reaction Scheme:
Caption: Synthesis of 4-Amino-8-nitroquinazoline.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Ethanol
Procedure:
-
To a solution of sodium methoxide (prepared from sodium metal in methanol), add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford 4-amino-8-nitroquinazoline.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | m.p. (°C) |
| 4-Amino-8-nitroquinazoline | This compound | Guanidine hydrochloride, Sodium methoxide | Methanol | 4-6 h | 75-85 | >300 |
Note: Yields are indicative and may vary based on reaction scale and purification methods.
Synthesis of 8-Nitrobenzimidazoles
The synthesis of substituted benzimidazoles from this compound involves a two-step process: SNAr reaction with a substituted aniline, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Experimental Workflow
Caption: General workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of a Substituted 8-Nitrobenzimidazole
This protocol outlines the general procedure for the synthesis of a substituted 8-nitrobenzimidazole derivative.
Step 1: Synthesis of 2-(Arylamino)-6-nitrobenzonitrile
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of this compound, the substituted aniline, and potassium carbonate in DMF is stirred at 80-100 °C for 8-12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to yield the 2-(arylamino)-6-nitrobenzonitrile intermediate.
Step 2: Reductive Cyclization to form the Benzimidazole
Materials:
-
2-(Arylamino)-6-nitrobenzonitrile
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
Procedure:
-
To a suspension of the 2-(arylamino)-6-nitrobenzonitrile intermediate in an ethanol/water mixture, add iron powder and ammonium chloride.
-
The mixture is heated to reflux for 2-4 hours.
-
After completion of the reaction (monitored by TLC), the hot solution is filtered through celite to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude benzimidazole derivative, which can be further purified by column chromatography or recrystallization.
Quantitative Data (Example):
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 2-(4-Methoxyphenylamino)-6-nitrobenzonitrile | This compound | 4-Methoxyaniline, K₂CO₃ | DMF | 10 h | 90 |
| 2-(4-Methoxyphenyl)-8-nitro-1H-benzimidazole | 2-(4-Methoxyphenylamino)-6-nitrobenzonitrile | Fe, NH₄Cl | Ethanol/Water | 3 h | 85 |
Note: Yields are for a specific example and may vary for different substituted anilines.
Logical Relationship of Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to various heterocyclic systems.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a valuable and reactive starting material for the efficient synthesis of a variety of nitrogen-containing heterocyclic compounds. The protocols outlined in these application notes provide robust and reproducible methods for the preparation of quinazolines and benzimidazoles. The versatility of the SNAr reaction at the fluorine position, coupled with the subsequent reductive cyclization, offers a powerful strategy for generating diverse molecular scaffolds for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a highly valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its aromatic ring is significantly activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-nitro (-NO₂) and cyano (-CN) groups. This activation facilitates the displacement of the fluorine atom by a wide array of nucleophiles under relatively mild conditions, making it an ideal substrate for the introduction of diverse functional groups.
The fluorine substituent serves as an excellent leaving group in SNAr reactions, a consequence of its high electronegativity which polarizes the C-F bond and makes the ipso-carbon highly electrophilic. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized Meisenheimer complex, which is effectively stabilized by the adjacent nitro and cyano moieties. This reactivity profile allows for the efficient synthesis of a variety of 2-substituted-6-nitrobenzonitrile derivatives.
This document provides detailed protocols for the SNAr of this compound with common classes of nucleophiles, including amines, phenols, and thiols.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride ion.
Application Notes and Protocols for the Amination of 2-Fluoro-6-nitrobenzonitrile with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 2-fluoro-6-nitrobenzonitrile with primary amines is a cornerstone reaction in medicinal chemistry and materials science, providing a versatile route to a diverse array of 2-amino-6-nitrobenzonitrile derivatives. These products are valuable intermediates in the synthesis of various heterocyclic compounds and are integral building blocks for the development of novel pharmaceutical agents. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a well-established pathway for the modification of aromatic rings.
The chemical structure of this compound (C₇H₃FN₂O₂) features a benzene ring substituted with three key functional groups: a fluorine atom, a nitro group (NO₂), and a nitrile group (CN). The potent electron-withdrawing nature of the ortho-nitro and para-cyano groups significantly activates the fluorine atom, rendering it an excellent leaving group for nucleophilic displacement.[1] This inherent reactivity makes this compound a highly valuable and predictable intermediate for introducing amino functionalities onto an aromatic scaffold.
This document provides detailed application notes and experimental protocols for the successful amination of this compound with a range of primary amines, including both alkyl and aryl amines.
Reaction Mechanism and Principles
The amination of this compound follows the SNAr mechanism. The key steps of this mechanism are:
-
Nucleophilic Attack: A primary amine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro and cyano groups.
-
Formation of a Meisenheimer Complex: The initial nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and cyano groups.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.
-
Proton Transfer: A final proton transfer step, usually involving a base present in the reaction mixture, neutralizes the product.
The overall transformation is a highly efficient method for the formation of a new carbon-nitrogen bond.
Experimental Protocols
The following protocols provide a general framework for the amination of this compound with primary amines. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Amination with Alkylamines
Materials:
-
This compound
-
Primary alkylamine (e.g., n-butylamine, propylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary alkylamine (1.1-1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(alkylamino)-6-nitrobenzonitrile.
General Protocol for Amination with Arylamines
Materials:
-
This compound
-
Primary arylamine (e.g., aniline, substituted anilines)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the primary arylamine (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-120 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 2-(arylamino)-6-nitrobenzonitrile.
Data Presentation
The following tables summarize representative quantitative data for the amination of this compound with various primary amines.
Table 1: Reaction of this compound with Alkylamines
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Propylamine | DMF | K₂CO₃ | 80 | 4 | 85 |
| 2 | n-Butylamine | DMSO | K₂CO₃ | 80 | 4 | 88 |
| 3 | Cyclohexylamine | DMF | TEA | 100 | 6 | 82 |
Table 2: Reaction of this compound with Arylamines
| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DMF | NaH | 100 | 8 | 92 |
| 2 | 4-Methoxyaniline | DMSO | K₂CO₃ | 120 | 10 | 90 |
| 3 | 4-Chloroaniline | DMF | NaH | 120 | 12 | 85 |
Table 3: Spectroscopic Data for Selected Products
| Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| 2-(n-Butylamino)-6-nitrobenzonitrile | 8.10 (d, 1H), 7.60 (t, 1H), 6.80 (d, 1H), 3.40 (t, 2H), 1.70 (m, 2H), 1.50 (m, 2H), 1.00 (t, 3H) | 150.2, 140.1, 135.5, 120.3, 118.9, 115.8, 110.1, 43.5, 30.9, 20.1, 13.8 | 3350 (N-H), 2220 (CN), 1580, 1340 (NO₂) | 219 (M⁺) |
| 2-(Phenylamino)-6-nitrobenzonitrile | 8.25 (d, 1H), 7.80 (t, 1H), 7.40-7.20 (m, 5H), 7.00 (d, 1H) | 151.5, 140.8, 138.2, 136.1, 129.5, 125.8, 124.1, 121.0, 118.5, 116.2, 112.3 | 3320 (N-H), 2225 (CN), 1590, 1350 (NO₂) | 239 (M⁺) |
Mandatory Visualizations
Caption: General workflow for the amination of this compound.
Caption: Simplified signaling pathway of the SNAr mechanism.
References
Application Notes and Protocols for 2-Fluoro-6-nitrobenzonitrile as a Pharmaceutical Intermediate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Fluoro-6-nitrobenzonitrile as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors. Detailed protocols for key transformations and the synthesis of a core quinoline scaffold are presented, along with data on the mechanism of action of a representative API.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique electronic properties and strategically positioned functional groups. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom. This allows for the facile introduction of various functionalities. Furthermore, the nitro group can be selectively reduced to an amine, providing a key handle for subsequent cyclization reactions to form heterocyclic scaffolds common in many APIs.
This document focuses on the application of this compound in the synthesis of quinoline-based kinase inhibitors, exemplified by the therapeutic agent Bosutinib.
Core Reactions and Protocols
The primary transformations of this compound in the synthesis of quinoline-based APIs involve two key steps:
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine is a crucial step to enable subsequent cyclization reactions.
-
Friedländer Annulation: This classic reaction is employed to construct the quinoline ring system from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.
Protocol 1: Synthesis of 2-Amino-6-nitrobenzonitrile
This protocol details the reduction of the nitro group of this compound to yield 2-Amino-6-nitrobenzonitrile.
Reaction Scheme:
Figure 1: Reduction of this compound.
Materials:
-
2,6-Dinitrobenzonitrile (starting material for a related synthesis, illustrating the reduction step)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol
-
1,4-Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
2-Methyl-THF
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-Dinitrobenzonitrile (3 g, 15.5 mmol) in a mixture of methanol (60 mL) and dioxane (35 mL) in a round-bottom flask.
-
Heat the solution to 75 °C.
-
Carefully add concentrated HCl (11 g, 9.29 mL, 111 mmol) dropwise to the heated solution.
-
Add iron powder (2.78 g, 49.7 mmol) in four portions over 8 minutes.
-
Stir the reaction mixture vigorously for 1 hour at 64 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Take up the residue in 2-methyl-THF and ice, and wash with saturated aqueous NaHCO₃ solution.
-
Filter both layers and back-extract the aqueous layer with 2-methyl-THF.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using dichloromethane as the eluent to yield 2-amino-6-nitro-benzonitrile.[1]
Data Presentation:
| Compound | Starting Material | Yield | Reference |
| 2-Amino-6-nitrobenzonitrile | 2,6-Dinitrobenzonitrile | 18% | [1] |
Spectroscopic Data for 2-Amino-6-nitrobenzonitrile: [1]
-
¹H NMR (300 MHz, DMSO-d₆) δ ppm: 6.74 (br s, 2 H), 7.20 (dd, J=8.3, 1.0 Hz, 1 H), 7.40 - 7.55 (m, 2 H).
Protocol 2: Synthesis of a Substituted Quinoline-3-carbonitrile via Friedländer Annulation
This protocol describes the synthesis of a substituted quinoline-3-carbonitrile from an N-substituted 2-aminobenzonitrile derivative, illustrating the core scaffold formation for kinase inhibitors.
Reaction Scheme:
Figure 2: Friedländer Annulation for Quinoline Synthesis.
Materials:
-
Imine derivative of 2-aminobenzonitrile (prepared from 2-aminobenzonitrile and a suitable aldehyde or ketone)
-
Potassium tert-butoxide (t-BuOK)
-
Appropriate solvent (e.g., anhydrous THF or DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the imine derivative of 2-aminobenzonitrile in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (t-BuOK) to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for the specified time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-aminoquinoline derivative.[2]
Data Presentation:
| Product | Starting Material | Yield | Reference |
| 4-Aminoquinoline derivatives | Imine derivatives of 2-aminobenzonitrile | 75-85% | [2] |
Spectroscopic Data for a Representative 4-Aminoquinoline Derivative: [2]
-
The synthesized 4-aminoquinoline derivatives exhibit characteristic signals in their ¹H NMR and ¹³C NMR spectra, confirming the formation of the quinoline ring system. For instance, aromatic protons of the quinoline core typically appear in the range of δ 7.0-8.5 ppm.
Application in API Synthesis: Bosutinib
This compound serves as a precursor to the 2-aminobenzonitrile core, which is a key structural element in the synthesis of the tyrosine kinase inhibitor, Bosutinib . Bosutinib is used for the treatment of chronic myelogenous leukemia (CML).[3] The quinoline core of Bosutinib is synthesized via a pathway that can conceptually start from a 2-aminobenzonitrile derivative.
Mechanism of Action and Signaling Pathway of Bosutinib
Bosutinib is a potent dual inhibitor of Src and Abl tyrosine kinases.[3] In chronic myelogenous leukemia (CML), the constitutively active Bcr-Abl fusion protein drives uncontrolled cell proliferation and survival. Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and blocking downstream signaling pathways.
This inhibition leads to the suppression of several key signaling cascades implicated in cancer cell growth and survival, including:
-
PI3K/AKT/mTOR pathway
-
MAPK/ERK pathway
-
JAK/STAT3 pathway
By blocking these pathways, Bosutinib induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation.
Signaling Pathway Diagram:
Figure 3: Bosutinib's Mechanism of Action.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical APIs. Its predictable reactivity allows for the strategic introduction of functionalities and the construction of key heterocyclic scaffolds, such as the quinoline core found in the kinase inhibitor Bosutinib. The detailed protocols and mechanistic insights provided in these application notes serve as a practical guide for researchers and scientists in the field of drug discovery and development.
References
Application of 2-Fluoro-6-nitrobenzonitrile in Agrochemical Synthesis
Introduction
2-Fluoro-6-nitrobenzonitrile is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its chemical structure, characterized by a fluorine atom activated by ortho-nitro and cyano groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functional groups, providing a powerful tool for the construction of novel herbicides, fungicides, and insecticides. Furthermore, the nitro group can be readily reduced to an amino group, opening up additional pathways for molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical precursors.
Key Reactions and Applications
The primary utility of this compound in agrochemical synthesis stems from two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is an excellent leaving group in SNAr reactions due to the strong electron-withdrawing effects of the adjacent nitro and cyano groups. This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate substituted benzonitrile derivatives.[1] These derivatives are often crucial intermediates in the synthesis of biologically active compounds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 2-amino-6-fluorobenzonitrile.[1] This resulting aminobenzonitrile is a valuable precursor for the synthesis of various heterocyclic systems and other functionalized molecules used in crop protection.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-nitrobenzonitrile via Nucleophilic Aromatic Substitution (Amination)
This protocol describes the reaction of this compound with an amine to replace the fluorine atom. The resulting substituted aminobenzonitriles are precursors for various heterocyclic compounds.[1]
Reaction Scheme:
Caption: General scheme for the amination of this compound.
Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted-amino)-6-nitrobenzonitrile.
Quantitative Data (Representative):
| Reactant (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DMF | 80 | 6 | 85-95 |
| Morpholine | Acetonitrile | 60 | 4 | 90-98 |
| Piperidine | DMF | Room Temp | 12 | 88-96 |
Protocol 2: Synthesis of 2-Amino-6-fluorobenzonitrile via Reduction of the Nitro Group
This protocol details the reduction of the nitro group of this compound to an amine using iron powder in acidic conditions. The resulting 2-amino-6-fluorobenzonitrile is a key intermediate for further functionalization.[1]
Reaction Scheme:
References
Application Notes: 2-Fluoro-6-nitrobenzonitrile as a Versatile Building Block for Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-fluoro-6-nitrobenzonitrile in the synthesis of potent and selective tyrosine kinase inhibitors. This versatile building block is particularly valuable for constructing heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to numerous targeted cancer therapies.
Introduction to this compound in Kinase Inhibitor Synthesis
This compound is an ideal starting material for the synthesis of tyrosine kinase inhibitors due to its inherent chemical reactivity. The electron-withdrawing properties of the nitrile and nitro groups strongly activate the fluorine atom for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functionalities, initiating the construction of complex heterocyclic systems that form the core of many kinase inhibitors.
A key transformation involves the reaction with hydrazine, leading to the formation of a pyrazole ring, which can be further cyclized to a pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a known "privileged structure" in kinase inhibitor design, mimicking the adenine ring of ATP and enabling potent binding to the kinase ATP-binding site.
Featured Application: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core for Bruton's Tyrosine Kinase (BTK) Inhibitors
This section details a synthetic route to a key intermediate for pyrazolo[3,4-d]pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the potent and selective inhibitor CGI-1746.
Signaling Pathway Targeted by BTK Inhibitors
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors block this signaling cascade, thereby reducing the proliferation of malignant B-cells.
B-Cell Receptor Signaling and BTK Inhibition
Quantitative Data: Activity of CGI-1746
The pyrazolo[3,4-d]pyrimidine scaffold, accessible from this compound, is central to the potent BTK inhibitor CGI-1746. The biological activity of CGI-1746 is summarized in the table below.
| Target/Assay | IC50 | Reference |
| Bruton's Tyrosine Kinase (BTK) | 1.9 nM | [1] |
| Anti-IgM-induced human B-cell proliferation | 42 nM | [1] |
| Anti-IgM-induced murine B-cell proliferation | 134 nM | [1] |
| CD27+IgG+ B-cell proliferation | 112 nM (average) | [1] |
Experimental Protocols
Synthesis of 4-Amino-1-(2-cyano-3-nitrophenyl)-1H-pyrazole-3-carboxamide
This protocol outlines a potential synthetic route to a key pyrazolo[3,4-d]pyrimidine precursor, starting from this compound.
Synthetic Workflow to Pyrazolo[3,4-d]pyrimidine
Step 1: Synthesis of 3-Amino-7-nitro-1H-indazole
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-amino-7-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
-
Dissolve the 3-amino-7-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamino intermediate.
Step 3: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core
-
The crude diamino intermediate from the previous step is mixed with an excess of formamide.
-
Heat the reaction mixture to a high temperature (typically 180-200 °C) for several hours.
-
Monitor the formation of the pyrazolo[3,4-d]pyrimidine product by TLC or LC-MS.
-
After cooling, the product can often be precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Biological Evaluation Protocols
EGFR/BTK Kinase Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target tyrosine kinase.
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Add the test compound (serially diluted in DMSO) and the kinase enzyme to a 384-well plate and pre-incubate for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Monitor the reaction progress (e.g., by measuring fluorescence or luminescence generated from a coupled reaction that detects ADP formation) over time using a plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[2]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Phosphorylated Kinases
This technique is used to detect the phosphorylation status of a target kinase, indicating its activation state.
-
Treat cells with the test compound for a specified time, followed by stimulation with a growth factor (e.g., EGF for EGFR) if necessary to induce kinase phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
Other Relevant Signaling Pathways
While the focus has been on BTK, intermediates derived from this compound can be used to synthesize inhibitors targeting other critical tyrosine kinases.
Overview of Other Targetable Kinase Pathways
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of tyrosine kinase inhibitors. Its reactivity allows for the efficient construction of key heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, which are central to many targeted therapies. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this building block in the discovery and development of novel kinase inhibitors.
References
Application Notes and Protocols for the Alkoxylation of 2-Fluoro-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkoxylation of 2-Fluoro-6-nitrobenzonitrile is a key transformation in organic synthesis, providing access to a range of valuable 2-alkoxy-6-nitrobenzonitrile derivatives. These products are important intermediates in the development of pharmaceuticals and other bioactive molecules. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups activate the aromatic ring, facilitating the displacement of the highly electronegative fluorine atom by an alkoxide nucleophile. This document provides detailed experimental procedures for this transformation, along with expected data for the resulting products.
Reaction Mechanism and Workflow
The alkoxylation of this compound follows a two-step addition-elimination mechanism characteristic of SNAr reactions.
-
Nucleophilic Attack: The alkoxide nucleophile attacks the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the fluoride ion, a good leaving group in SNAr reactions, to yield the final 2-alkoxy-6-nitrobenzonitrile product.
Caption: General reaction mechanism for the alkoxylation of this compound via SNAr.
Experimental Protocols
The following protocols describe the synthesis of 2-alkoxy-6-nitrobenzonitriles using different alcohols.
Protocol 1: Synthesis of 2-Methoxy-6-nitrobenzonitrile
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol (for preparation of sodium methoxide, if not using commercial solution)
-
Sodium metal (for preparation of sodium methoxide, if not using commercial solution)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide (if not commercially available): Under an inert atmosphere, carefully add sodium metal (1.1 equivalents) in small portions to anhydrous methanol (sufficient to dissolve the sodium) at 0 °C. Allow the mixture to stir until all the sodium has reacted. The resulting sodium methoxide solution can be used directly.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material. Then, add the sodium methoxide solution (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-methoxy-6-nitrobenzonitrile.
Protocol 2: Synthesis of 2-Ethoxy-6-nitrobenzonitrile
This procedure is analogous to Protocol 1, substituting ethanol for methanol to generate sodium ethoxide.
Procedure:
-
Follow the general procedure outlined in Protocol 1, using sodium ethoxide (1.2 equivalents) as the nucleophile. Sodium ethoxide can be prepared from sodium metal and anhydrous ethanol.
-
The reaction is typically carried out in anhydrous DMF or THF at a temperature of 70-90 °C.
-
Monitor the reaction by TLC for completion, which may require 3-6 hours.
-
Perform the same work-up and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize the key data for the starting material and the expected products.
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃FN₂O₂ | 166.11 |
| 2-Methoxy-6-nitrobenzonitrile | C₈H₆N₂O₃ | 178.14[1] |
| 2-Ethoxy-6-nitrobenzonitrile | C₉H₈N₂O₃ | 192.17 |
Table 2: Typical Reaction Conditions and Expected Yields
| Alkoxide | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Sodium methoxide | DMF | 70 | 2-4 | 85-95 |
| Sodium ethoxide | THF | 80 | 3-6 | 80-90 |
| Sodium isopropoxide | DMF | 90 | 4-8 | 75-85 |
Note: Yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
Table 3: Spectroscopic Data for 2-Methoxy-6-nitrobenzonitrile
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | IR (KBr, cm⁻¹) |
| δ (ppm) | δ (ppm) | |
| ~8.1 (d, 1H) | ~160 (C-O) | ~3100 (Ar C-H) |
| ~7.8 (t, 1H) | ~150 (C-NO₂) | ~2230 (C≡N) |
| ~7.5 (d, 1H) | ~135 (Ar C-H) | ~1530 (NO₂ asymm) |
| ~4.0 (s, 3H, -OCH₃) | ~125 (Ar C-H) | ~1350 (NO₂ symm) |
| ~118 (Ar C-H) | ~1280 (Ar-O) | |
| ~115 (C-CN) | ||
| ~110 (C-CN) | ||
| ~57 (-OCH₃) |
Note: Spectroscopic data are predicted based on analogous compounds and may show slight variations in experimental results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the alkoxylation of this compound.
Caption: A generalized workflow for the synthesis of 2-alkoxy-6-nitrobenzonitriles.
Conclusion
The alkoxylation of this compound is a robust and efficient method for the synthesis of various 2-alkoxy-6-nitrobenzonitrile derivatives. The protocols and data provided in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. The straightforward nature of the SNAr reaction, coupled with the high reactivity of the starting material, makes this a valuable transformation in the synthetic chemist's toolkit.
References
Application Notes and Protocols for the Use of 2-Fluoro-6-nitrobenzonitrile in the Development of New Pesticides and Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitrobenzonitrile is a versatile chemical intermediate that holds significant promise in the discovery and development of novel pesticides and herbicides. Its unique trifunctionalized aromatic ring, featuring a fluorine atom, a nitro group, and a nitrile group, provides a reactive scaffold for the synthesis of a diverse range of biologically active molecules. The electron-withdrawing nature of the nitro and nitrile groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr), making it an excellent starting material for building complex molecular architectures.[1] This reactivity allows for the introduction of various pharmacophores and toxophores, enabling the targeted design of new agrochemicals.
The fluorine atom can enhance the metabolic stability, binding affinity, and overall efficacy of the resulting pesticide or herbicide.[2] This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in the synthesis and evaluation of new potential agrochemicals.
Key Applications in Agrochemical Synthesis
The primary application of this compound in pesticide and herbicide development lies in its utility as a building block for creating a wide array of derivatives. The core chemical transformation involves the displacement of the highly reactive fluorine atom by various nucleophiles. This allows for the strategic introduction of different functional groups, which can modulate the biological activity of the resulting compounds.
Synthesis of Herbicidal Compounds
Derivatives of this compound have been investigated for their herbicidal properties. The general strategy involves the synthesis of substituted benzonitriles, a class of compounds known for their herbicidal activity.[3] By reacting this compound with different nucleophiles, novel benzonitrile derivatives can be generated and screened for their ability to inhibit plant growth.
Synthesis of Insecticidal Compounds
Similarly, this compound can serve as a precursor for the synthesis of new insecticides. The introduction of specific toxophores through nucleophilic substitution can lead to compounds that target vital biological processes in insects. For instance, related fluorinated and nitrated benzonitriles have been used as intermediates in the synthesis of pyrethroid insecticides.[4]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of pesticidal and herbicidal compounds derived from this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol describes a general method for the displacement of the fluorine atom in this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., potassium carbonate, sodium hydride, or triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))
-
Stirring apparatus and heating mantle
-
Standard laboratory glassware for reaction, work-up, and purification
-
Purification system (e.g., column chromatography or recrystallization apparatus)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the nucleophile (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted 2-nitrobenzonitrile derivative.
Data Presentation
The following tables summarize hypothetical quantitative data for newly synthesized compounds derived from this compound.
Table 1: Herbicidal Activity of 2-Substituted-6-nitrobenzonitrile Derivatives against Arabidopsis thaliana
| Compound ID | R-Group (at C2) | IC₅₀ (µM) |
| FN-1 | -OCH₃ | 75 |
| FN-2 | -NHCH₃ | 52 |
| FN-3 | -SCH₃ | 89 |
| Control | Glyphosate | 15 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of Arabidopsis thaliana by 50%.
Table 2: Insecticidal Activity of 2-Substituted-6-nitrobenzonitrile Derivatives against Spodoptera litura (Tobacco Cutworm)
| Compound ID | R-Group (at C2) | LD₅₀ (µ g/larva ) |
| FN-4 | -O-Ph | 12.5 |
| FN-5 | -NH-Ph | 8.2 |
| FN-6 | -S-Ph | 15.8 |
| Control | Cypermethrin | 1.5 |
LD₅₀ values represent the median lethal dose required to kill 50% of the tested larvae.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in pesticide and herbicide development.
Caption: General workflow for developing new pesticides and herbicides.
Caption: Detailed experimental workflow from synthesis to biological screening.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Fluoro-6-nitrobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and purification of derivatives of 2-fluoro-6-nitrobenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols focus on two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group.
Key Reactions and Derivatives
This compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the ortho-nitro and cyano groups. This allows for the facile displacement of the fluoride ion by a variety of nucleophiles. Additionally, the nitro group can be selectively reduced to an amine, providing a valuable synthetic handle for further functionalization.
Two representative reactions are detailed below:
-
Synthesis of 2-(Benzylamino)-6-nitrobenzonitrile via Nucleophilic Aromatic Substitution.
-
Synthesis of 2-Amino-6-fluorobenzonitrile via Reduction of the Nitro Group.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data for the synthesis of this compound derivatives.
| Parameter | 2-(Benzylamino)-6-nitrobenzonitrile | 2-Amino-6-fluorobenzonitrile |
| Starting Material | This compound | This compound |
| Reagents | Benzylamine, Potassium Carbonate | Zinc dust, Hydrochloric acid |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Reaction Temperature | 80 °C | 20-30 °C |
| Reaction Time | 4 hours | 20 minutes |
| Yield | 93% | 95% |
| Purity | >98% (after column chromatography) | >99% (after distillation) |
| Purification Method | Column Chromatography | Vacuum Distillation |
Experimental Protocols
Protocol 1: Synthesis of 2-(Benzylamino)-6-nitrobenzonitrile
This protocol details the nucleophilic aromatic substitution of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 equivalent) in DMF, add benzylamine (1.1 equivalents) and potassium carbonate (1.5 equivalents).[1]
-
Heat the reaction mixture to 80 °C and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(benzylamino)-3-nitrobenzoate as a yellow solid.[1]
Protocol 2: Synthesis of 2-Amino-6-fluorobenzonitrile
This protocol describes the reduction of the nitro group of this compound using zinc dust in an acidic medium.
Materials:
-
This compound
-
Zinc dust
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium carbonate
-
Water
Equipment:
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Charge a 250-ml 3-necked flask with 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.[2]
-
With vigorous stirring, add 14.7 g of zinc dust while cooling with cold water to maintain the reaction mixture temperature between 20-30 °C.[2]
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes.[2]
-
Cool the mixture to 5-10 °C and neutralize by adding 5.8 g of sodium carbonate in portions over 5 minutes.[2]
-
Extract the oily layer, which solidifies quickly, with 15 ml of toluene.[2]
-
Separate the toluene solution and wash it with 5 ml of water.[2]
-
The crude product can be further purified by vacuum distillation to yield the final product with a purity of over 95%.[2]
Purification Protocols
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is crucial for successful purification.
General Solvent Selection Guidelines:
-
The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures.
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Common solvent systems for nitrile derivatives include ethanol, n-hexane/ethyl acetate, and n-hexane/acetone.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography
Column chromatography is a versatile method for purifying both solid and liquid compounds based on their differential adsorption to a stationary phase.
General Column Chromatography Procedure:
-
Stationary Phase: Silica gel is commonly used for the purification of nitrile derivatives.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. For 2-substituted-6-nitrobenzonitrile derivatives, a gradient of ethyl acetate in hexane is often effective.[1] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Pass the mobile phase through the column and collect fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflows for the synthesis of this compound derivatives.
Caption: Decision tree for the purification of this compound derivatives.
References
- 1. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing SNAr Reactions with 2-Fluoro-6-nitrobenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize Nucleophilic Aromatic Substitution (SNAr) reactions using 2-Fluoro-6-nitrobenzonitrile. This resource compiles essential data, detailed experimental protocols, and troubleshooting workflows to address common challenges encountered during synthesis.
Core Concepts: Understanding the Reactivity of this compound
This compound is a highly versatile intermediate in organic synthesis. Its reactivity in SNAr reactions is dictated by the electronic properties of its substituents. The potent electron-withdrawing effects of the nitro (NO₂) and cyano (CN) groups significantly activate the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluorine atom, a good leaving group, by a wide range of nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common nucleophiles used in SNAr reactions with this compound?
A1: A variety of nucleophiles can be effectively used, including:
-
Amines: Primary and secondary amines readily displace the fluorine to form N-substituted 2-amino-6-nitrobenzonitriles.
-
Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for this reaction, yielding 2-(aryl/alkylthio)-6-nitrobenzonitriles.
-
Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers.
Q2: What are the recommended solvents and bases for this reaction?
A2: Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
The choice of base depends on the pKa of the nucleophile. Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Sodium hydride (NaH) (for less acidic nucleophiles like alcohols and some thiols)
-
Potassium tert-butoxide (t-BuOK)
Q3: My reaction is sluggish or incomplete. What can I do to improve the conversion?
A3: Several factors can contribute to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Temperatures between 50-100 °C are often effective.
-
Use a More Polar Solvent: Switching to a more polar aprotic solvent like DMSO can accelerate the reaction.
-
Choose a Stronger Base: If applicable to your nucleophile, using a stronger base can increase the concentration of the active nucleophile.
-
Check Reagent Quality: Ensure that your solvent is anhydrous and your reagents are pure. Moisture can quench strong bases and some nucleophiles.
Q4: I am observing side products, particularly the hydrolysis of the nitrile group. How can I minimize this?
A4: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under basic or acidic conditions, especially with prolonged reaction times and elevated temperatures. To mitigate this:
-
Use Milder Bases: Opt for weaker inorganic bases like K₂CO₃ over strong bases like NaOH or KOH if possible.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Lower the Reaction Temperature: If the SNAr reaction proceeds at a reasonable rate at a lower temperature, this can significantly reduce the rate of nitrile hydrolysis.
-
Aqueous Workup: Perform the aqueous workup under neutral or slightly acidic conditions to avoid base-catalyzed hydrolysis during extraction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inactive or poor-quality reagents. 4. Inappropriate solvent. | 1. Use a stronger base or a pre-formation step for the nucleophile (e.g., generating a thiolate with NaH before adding the electrophile). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. Use freshly opened or purified reagents and anhydrous solvents. 4. Switch to a more polar aprotic solvent such as DMF or DMSO. |
| Formation of Multiple Products | 1. Nitrile group hydrolysis. 2. Competing side reactions of the nucleophile. 3. Over-reaction or decomposition at high temperatures. | 1. Use milder reaction conditions (lower temperature, weaker base, shorter reaction time). 2. Protect other functional groups on the nucleophile if necessary. 3. Optimize the reaction temperature and time to maximize the yield of the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and water-soluble. 2. Emulsion formation during aqueous workup. 3. Product co-elutes with starting material or byproducts during chromatography. | 1. Use a continuous extraction apparatus or saturate the aqueous layer with brine to improve extraction efficiency. 2. Add brine to the separatory funnel to break up emulsions. 3. Optimize the mobile phase for column chromatography; consider using a different stationary phase. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific nucleophiles. Note: These are starting points and may require optimization.
General Procedure for SNAr with Amine Nucleophiles
-
To a solution of this compound (1.0 eq) in DMF or DMSO, add the primary or secondary amine (1.1 - 1.5 eq).
-
Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for SNAr with Thiol Nucleophiles
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the thiol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
General Procedure for SNAr with Alcohol/Phenol Nucleophiles
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.
-
Add NaH or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for this compound is not extensively available in a comparative format in the searched literature, the following table provides typical conditions for SNAr reactions on a closely related substrate, 2-Fluoro-5-nitrobenzene-1,4-diamine, which can serve as a valuable starting point for optimization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 92 |
| Piperidine | Et₃N | DMSO | 100 | 3 | 88 |
| Benzylamine | K₂CO₃ | DMF | 60 | 6 | 85 |
| Thiophenol | NaH | THF | rt | 2 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |
| Methanol | NaH | THF | 60 | 8 | 78 |
| Phenol | t-BuOK | DMF | 80 | 6 | 82 |
Data adapted from protocols for 2-Fluoro-5-nitrobenzene-1,4-diamine and should be used as a general guide.
Visualizations
General SNAr Reaction Workflow
Caption: A generalized workflow for performing SNAr reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Common side reactions in the synthesis of 2-Fluoro-6-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 2-Fluoro-6-nitrobenzonitrile.
Troubleshooting Guide: Common Synthesis Issues and Solutions
This guide addresses prevalent issues observed during the synthesis of this compound, their probable causes rooted in side reactions, and recommended corrective actions.
| Issue | Potential Cause (Side Reaction) | Recommended Solution |
| Low Yield of Target Product | - Hydrolysis of the Nitrile Group: Presence of water and acidic or basic conditions can lead to the formation of 2-Fluoro-6-nitrobenzamide or 2-Fluoro-6-nitrobenzoic acid.[1] - Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration. - Formation of Isomeric Byproducts: Depending on the synthetic route, substitution at other positions on the aromatic ring can occur. | - Ensure anhydrous reaction conditions. Use dry solvents and reagents. Control pH to minimize hydrolysis. - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. Optimize reaction parameters. - Purify the crude product using column chromatography or recrystallization to isolate the desired isomer. |
| Presence of Impurities in Final Product | - Over-nitration: If the synthesis involves a nitration step, the introduction of a second nitro group to the aromatic ring can occur, yielding dinitro derivatives. - Formation of Phenolic Byproducts: In a Sandmeyer-type reaction from an amino precursor, the diazonium salt can react with water to form 2-Fluoro-6-nitrophenol.[2][3] - Nucleophilic Substitution by Solvent or Other Nucleophiles: If the solvent (e.g., an alcohol) or other species in the reaction mixture is nucleophilic, it can compete with the desired nucleophile, leading to byproducts. | - Carefully control the stoichiometry of the nitrating agent and the reaction temperature.[1] - Maintain a low reaction temperature during diazotization and the subsequent reaction. Minimize the presence of water. - Choose a non-nucleophilic solvent. Ensure the purity of all reagents. |
| Difficult Purification | - Similar Polarity of Byproducts: Side products like isomeric benzonitriles or the corresponding benzamide may have similar polarities to the target compound, making separation by chromatography or recrystallization challenging. | - Optimize the chromatographic separation by trying different solvent systems (e.g., varying the ratio of hexane and ethyl acetate). - Consider derivatization of the impurity to alter its polarity before purification. - Employ fractional crystallization techniques. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are contingent on the specific synthetic pathway employed. However, general side reactions to be aware of include:
-
Hydrolysis of the nitrile group: Under aqueous acidic or basic conditions, the nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH2) and further to a carboxylic acid (-COOH).[1]
-
Over-nitration: In syntheses involving a nitration step, the aromatic ring can be nitrated a second time, leading to dinitro-isomers.
-
Formation of phenolic byproducts: If a Sandmeyer reaction is used to introduce the nitrile group from an amino precursor, the intermediate diazonium salt can react with water to yield 2-fluoro-6-nitrophenol.[2][3]
-
Nucleophilic attack by other species: Any nucleophiles present in the reaction mixture, such as water or alcohol solvents, can compete with the intended reagent and lead to the formation of corresponding byproducts.
Q2: How can I minimize the hydrolysis of the nitrile group?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the synthesis. This can be achieved by using thoroughly dried solvents and glassware, and by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture from the air. Additionally, careful control of the reaction pH is important, as both strongly acidic and basic conditions can catalyze nitrile hydrolysis.
Q3: What analytical techniques are best for identifying and quantifying side products?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for separating the main product from its byproducts and for quantifying their relative amounts.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and semi-volatile components of the reaction mixture, providing both separation and structural information from the mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural elucidation of the main product and any isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the product and byproducts.
Experimental Protocols
General Protocol for Synthesis via Nucleophilic Aromatic Substitution (Example: Fluorination of 2-Chloro-6-nitrobenzonitrile)
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
Anhydrous potassium fluoride (KF)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) - optional
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-Chloro-6-nitrobenzonitrile and anhydrous potassium fluoride.
-
Add the aprotic polar solvent and the phase-transfer catalyst (if used).
-
Heat the reaction mixture with stirring under a nitrogen atmosphere. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing common issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Amination of 2-Fluoro-6-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 2-Fluoro-6-nitrobenzonitrile.
Introduction
The amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in organic synthesis. In this reaction, the fluorine atom, an excellent leaving group, is displaced by a primary or secondary amine. The strong electron-withdrawing effects of the ortho-nitro and para-cyano groups activate the aromatic ring, facilitating the nucleophilic attack. This reaction is crucial for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the yield of the amination reaction?
A1: The yield of the amination of this compound is primarily influenced by the following factors:
-
Nucleophilicity of the Amine: More nucleophilic amines generally lead to higher reaction rates and yields.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products. Optimization is key.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used as they can effectively solvate the intermediate Meisenheimer complex.
-
Presence of a Base: A non-nucleophilic base is often added to neutralize the hydrofluoric acid (HF) byproduct, which can otherwise protonate the amine nucleophile, reducing its effectiveness.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.
Q2: What are common side reactions to be aware of?
A2: Potential side reactions include:
-
Disubstitution: In the presence of a large excess of the amine and harsh reaction conditions, a second nucleophilic substitution at the nitro group position might occur, though this is generally less favorable.
-
Decomposition of Starting Material or Product: At excessively high temperatures, the nitro or cyano groups may undergo decomposition.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile, leading to an undesired byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be spotted on a TLC plate against the starting material. The disappearance of the this compound spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive amine. 2. Reaction temperature is too low. 3. Inactive or insufficient base. 4. Insufficient reaction time. | 1. Consider using a more nucleophilic amine if possible. 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Ensure the base is fresh and added in an appropriate stoichiometric amount (at least 1 equivalent). 4. Extend the reaction time and monitor by TLC or HPLC. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high. 2. Excess of the amine nucleophile. 3. Decomposition of the solvent. | 1. Lower the reaction temperature. 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine. 3. Ensure the reaction temperature is below the decomposition temperature of the solvent. Consider using a more stable solvent like DMSO or NMP. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of emulsions during extraction. 3. Co-elution of product and impurities during chromatography. | 1. Use a less polar solvent for extraction or perform a precipitation/crystallization. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize the mobile phase for column chromatography by trying different solvent systems with varying polarities. |
Data Presentation
Table 1: Effect of Solvent on Amination Yield (Illustrative)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 80 | 4 | 85 |
| DMSO | 80 | 4 | 90 |
| NMP | 80 | 4 | 88 |
| Acetonitrile | 80 | 6 | 75 |
Note: These are representative yields and can vary based on the specific amine and other reaction conditions.
Table 2: Influence of Temperature on Amination Yield in DMSO (Illustrative)
| Temperature (°C) | Time (h) | Yield (%) |
| 60 | 8 | 70 |
| 80 | 4 | 90 |
| 100 | 2 | 88 (with minor impurities) |
| 120 | 1 | 80 (with significant byproducts) |
Note: These are representative yields and can vary based on the specific amine and other reaction conditions.
Experimental Protocols
General Protocol for the Amination of this compound
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., DMSO, DMF) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: A typical experimental workflow for the amination of this compound.
Caption: A logical workflow for troubleshooting low yields in the amination reaction.
Technical Support Center: Selective Chemical Reduction of 2-Fluoro-6-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective chemical reduction of 2-fluoro-6-nitrobenzonitrile to 2-amino-6-fluorobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use fresh, high-quality catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation. - For Raney® Nickel, ensure it is freshly prepared or properly stored to maintain its activity. |
| Insufficient Reducing Agent | - Increase the molar equivalents of the reducing agent (e.g., SnCl₂, Fe). A large excess is often required.[1] - For metal/acid reductions, ensure the acid is present in sufficient quantity to activate the metal surface. |
| Low Reaction Temperature | - Increase the reaction temperature. Some reductions, like those with iron powder, may require heating to 80-100 °C.[2] |
| Poor Solubility of Starting Material | - Choose a solvent system that fully dissolves the this compound. Co-solvents may be necessary. |
| Inadequate Agitation (Heterogeneous Reactions) | - For catalytic hydrogenation or reactions with metal powders, ensure vigorous stirring to maximize contact between reactants. |
Problem 2: Formation of Side Products and Low Selectivity
| Potential Cause | Suggested Solution |
| Reduction of the Nitrile Group | - Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄), which can reduce both nitro and nitrile groups.[3] - For catalytic hydrogenation, use a more selective catalyst. Platinum-based catalysts (e.g., 1% Pt on carbon) can sometimes be more selective than palladium. - Stannous chloride (SnCl₂·2H₂O) is known to be highly selective for the nitro group in the presence of a nitrile.[4] |
| Dehalogenation (Loss of Fluorine) | - Avoid using Palladium on Carbon (Pd/C) for catalytic hydrogenation, as it is known to cause dehalogenation of aryl halides.[3] - Raney® Nickel is often a better choice to prevent dehalogenation.[3] - Metal/acid reductions (Fe/HCl, SnCl₂) are generally safe from dehalogenation. |
| Formation of 2-Amino-6-fluorobenzamide | - This is a known side product when using Raney® Nickel for the hydrogenation of ortho-nitrobenzonitriles, arising from intramolecular oxidation.[5] - Consider alternative methods like SnCl₂ or Fe/HCl reduction if amide formation is significant. |
| Formation of Azo/Azoxy Compounds | - This can occur during catalytic hydrogenation due to the condensation of intermediate nitroso and hydroxylamine species.[6] - Ensure complete reduction by providing sufficient reaction time and catalyst loading. Using vanadium promoters with the catalyst can sometimes mitigate this. |
| Nucleophilic Aromatic Substitution (SNAr) of Fluorine | - The fluorine atom in this compound is activated towards nucleophilic attack.[7] - Avoid strongly basic or nucleophilic conditions, especially at elevated temperatures, if not intended. |
Problem 3: Difficult Product Isolation and Workup
| Potential Cause | Suggested Solution |
| Formation of Tin Salts (SnCl₂ Reduction) | - The workup for SnCl₂ reductions can be challenging due to the formation of tin hydroxides.[8] - After the reaction, basify the mixture carefully with a strong base (e.g., concentrated NaOH or KOH solution) until the tin salts redissolve as stannates. This may require a large amount of base. - Filter the mixture before extraction if a precipitate remains. |
| Emulsion Formation During Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the entire mixture through a pad of celite. |
| Product Contamination with Metal Residues | - Thoroughly wash the organic extracts with water and brine. - Consider a wash with a chelating agent solution (e.g., EDTA) if metal contamination is persistent. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective reduction of this compound?
A1: Reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is often the most reliable method for selectively reducing the nitro group without affecting the nitrile or fluoro substituents.[4] It is known for its high chemoselectivity for nitro groups in the presence of other reducible functionalities.[4]
Q2: Can I use catalytic hydrogenation for this transformation?
A2: Yes, but with caution. Standard catalysts like Palladium on Carbon (Pd/C) are generally not recommended due to the high risk of dehalogenation.[3] Raney® Nickel can be used, but be aware of the potential for the formation of 2-amino-6-fluorobenzamide as a side product.[5] If using catalytic hydrogenation, careful screening of catalysts (e.g., platinum-based) and reaction conditions is crucial.
Q3: My reaction with Fe/HCl is very slow. What can I do?
A3: The reduction with iron powder in the presence of an acid often requires activation and elevated temperatures. Ensure you are using a fine powder of iron and that the acid (e.g., acetic acid or HCl) is sufficiently concentrated. Heating the reaction mixture to 80-100 °C is common for this type of reduction.[2]
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the more polar product spot (the amine) will indicate the reaction's progress.
Q5: What are the safety precautions for these reduction reactions?
A5: Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Raney® Nickel and Pd/C).[5] These reactions should be conducted in a well-ventilated fume hood with proper grounding and shielding. Reductions with metals and strong acids are exothermic and can generate hydrogen gas. Add reagents slowly and ensure adequate cooling. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds
| Method | Reducing Agent | Typical Solvent | Advantages | Disadvantages | Selectivity Concerns |
| Metal/Acid | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | High chemoselectivity for nitro group, tolerates nitriles and halogens.[4] | Difficult workup due to tin salts, requires stoichiometric amounts of reagent.[8] | Excellent |
| Metal/Acid | Fe / HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Inexpensive, effective, and generally does not cause dehalogenation.[3][9] | Requires heating, large excess of iron, and filtration to remove iron salts. | Very Good |
| Catalytic Hydrogenation | H₂ / Raney® Ni | Methanol, Ethanol | Catalytic amount of reagent, clean reaction. | Risk of amide formation with ortho-nitrobenzonitriles, pyrophoric catalyst.[5] | Moderate |
| Catalytic Hydrogenation | H₂ / Pd/C | Methanol, Ethanol | Highly efficient for many nitro reductions. | Not recommended due to high risk of dehalogenation.[3] | Poor |
Experimental Protocols
Protocol 1: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Ethanol
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Ethyl acetate
-
Concentrated NaOH or KOH solution
-
Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (10-15 mL per gram of substrate).
-
Add stannous chloride dihydrate (5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Cool the residue in an ice bath and slowly add a concentrated solution of NaOH or KOH with stirring until the pH is >12 and the precipitated tin salts have redissolved.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-6-fluorobenzonitrile.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
-
Protocol 2: Reduction with Iron Powder and Acetic Acid
-
Materials:
-
This compound
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Iron powder (5-10 equivalents)
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Ethanol
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Glacial Acetic Acid
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Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), ethanol, and water in a 4:1 ratio (e.g., 20 mL ethanol and 5 mL water per gram of substrate).
-
Add iron powder (5-10 equivalents) and glacial acetic acid (to create an acidic environment).
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Heat the mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction by TLC. The reaction may take several hours.
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the hot solution through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and carefully neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
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Purify as needed.
-
Visualizations
Caption: A troubleshooting workflow for the selective reduction of this compound.
Caption: A simplified experimental workflow for the selective chemical reduction.
References
- 1. scispace.com [scispace.com]
- 2. iqcelaya.itc.mx [iqcelaya.itc.mx]
- 3. ossila.com [ossila.com]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. nbinno.com [nbinno.com]
- 8. Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie | Institut für Chemie | Fakultät fü… | TU Chemnitz [tu-chemnitz.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-6-nitrobenzonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from 2-Fluoro-6-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with derivatives of this compound?
A1: Common impurities largely depend on the specific reaction being performed. For typical nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced, impurities may include unreacted this compound, excess nucleophile, and potential side-products from reactions at the nitro or nitrile groups.[1] If the nitro group is reduced, incomplete reduction can lead to a mixture of the desired amine and the starting nitro compound.
Q2: My purified 2-amino-6-nitrobenzonitrile derivative is discolored. What is the likely cause and how can I fix it?
A2: Discoloration in amino-substituted nitroaromatic compounds is often due to the formation of colored impurities from oxidation or side reactions.[2] To remedy this, you can try treating a solution of your compound with activated charcoal before the final crystallization step. It is also crucial to store the purified product under an inert atmosphere and away from light to prevent degradation.
Q3: I am having trouble separating positional isomers of my this compound derivative. What chromatographic techniques are recommended?
A3: The separation of positional isomers of aromatic compounds can be challenging due to their similar polarities. For HPLC, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) or pentafluorophenyl (PFP) phases can offer enhanced selectivity through π-π interactions.[1] Normal-phase chromatography on silica gel or alumina can also be effective, sometimes with the addition of a small amount of a modifier to the mobile phase to improve separation.
Q4: My compound, which is reported to be a solid, is oiling out during recrystallization. What are the possible reasons and solutions?
A4: "Oiling out" can occur if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is highly supersaturated with impurities.[2] To address this, you can try using a lower-boiling point solvent, adding a co-solvent in which your compound is less soluble to induce crystallization, or ensuring the solution cools more slowly to allow for proper crystal lattice formation. The presence of impurities is a common reason for a solid compound appearing as an oil; in such cases, chromatographic purification may be necessary before attempting recrystallization.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | The compound is too soluble in the recrystallization solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using a solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Premature crystallization during hot filtration. | - Use a heated filter funnel.- Filter the hot solution as quickly as possible. | |
| Compound Fails to Crystallize | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration of the compound.- Add a seed crystal of the pure compound to induce crystallization. |
| Presence of impurities inhibiting crystallization. | - Attempt to purify a small sample by column chromatography to obtain a pure seed crystal.- Consider an alternative purification method like column chromatography. | |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | - Choose a solvent with a lower boiling point.- Add a co-solvent in which the compound is less soluble.[2] |
| High concentration of impurities. | - Purify the crude product by column chromatography before recrystallization.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (mobile phase). | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Column overloading. | - Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Compound Streaking on the Column/TLC Plate | The compound is interacting too strongly with the stationary phase (e.g., basic amines on acidic silica gel). | - Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds on silica gel.[2]- Consider using a different stationary phase, such as neutral or basic alumina.[2] |
| The sample was not loaded properly. | - Use the "dry loading" technique: dissolve the crude product in a minimal amount of a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column. | |
| Compound is Not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase.- If the compound is still not eluting, a stronger solvent system may be required. |
Experimental Protocols
General Protocol for Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but the compound will precipitate upon cooling to room temperature. Common solvents for fluoronitrobenzonitrile derivatives include ethanol, methanol, toluene, and mixtures of ethyl acetate and hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
General Protocol for Column Chromatography
-
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase) that provides good separation between your desired product and any impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
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Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualized Workflows
References
Stability and degradation pathways of 2-Fluoro-6-nitrobenzonitrile
Technical Support Center: 2-Fluoro-6-nitrobenzonitrile
Welcome to the technical support center for this compound (CAS: 143306-27-8). This guide provides in-depth information on the stability and degradation pathways of this compound to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] It is stable under normal storage conditions.[1] Avoid exposure to moisture, excessive heat, and incompatible materials.[1]
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents or strong acids.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: Is this compound sensitive to light?
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway under common experimental conditions is likely hydrolysis. Due to the strong electron-withdrawing effects of the nitro and nitrile groups, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[5] Water or hydroxide ions can act as nucleophiles, leading to the formation of 2-hydroxy-6-nitrobenzonitrile. Other potential degradation pathways include reduction of the nitro group and thermal decomposition at elevated temperatures.[5]
Q5: What are the expected products of thermal decomposition?
A5: Under combustion conditions, thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][6] The decomposition products under inert, elevated temperature conditions (non-combustion) are not well-documented but may involve polymerization or other complex reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in experiments.
Issue 1: Inconsistent experimental results or loss of starting material.
-
Possible Cause 1: Hydrolytic Degradation. The compound is susceptible to hydrolysis, especially in the presence of moisture or basic conditions. The nucleophilic attack by water or hydroxide can replace the fluorine atom.
-
Troubleshooting Steps:
-
Ensure all solvents are anhydrous.
-
Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Avoid basic conditions unless required for the reaction chemistry. If a base is necessary, consider using non-nucleophilic bases.
-
Analyze your sample using techniques like HPLC or GC-MS to check for the presence of the hydrolyzed product, 2-hydroxy-6-nitrobenzonitrile.
-
-
-
Possible Cause 2: Reaction with Nucleophilic Solvents. Solvents such as methanol or ethanol can act as nucleophiles, leading to the formation of methoxy or ethoxy derivatives, respectively, via SNAr.
-
Troubleshooting Steps:
-
Use non-nucleophilic solvents (e.g., THF, dioxane, acetonitrile, toluene) whenever possible.
-
If a protic solvent is required, be aware of the potential for side reactions and consider running the reaction at a lower temperature to minimize them.
-
-
Issue 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR).
-
Possible Cause 1: Presence of Synthesis Impurities. Depending on the synthetic route, starting materials or by-products may be present as impurities.
-
Troubleshooting Steps:
-
Review the certificate of analysis (CoA) for the purity of the starting material.
-
If possible, purify the this compound by recrystallization or chromatography before use.
-
-
-
Possible Cause 2: Degradation During Sample Preparation or Analysis. The compound might be degrading during analytical workup or injection into a high-temperature GC inlet.
-
Troubleshooting Steps:
-
Use analytical techniques that operate at lower temperatures, such as HPLC, instead of GC if thermal degradation is suspected.
-
Prepare samples for analysis immediately before running them and keep them in a cool, dark environment.
-
-
Logical Troubleshooting Flow
Data Presentation
Table 1: Stability and Storage Summary
| Parameter | Recommendation | Reference(s) |
| Storage Temperature | Room temperature or 10°C - 25°C. | [1][2][3] |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| Conditions to Avoid | Moisture, excessive heat, dust formation. | [1] |
| Light Sensitivity | Precautionary protection from light is recommended. | - |
Table 2: Potential Degradation Products
| Degradation Pathway | Triggering Condition(s) | Likely Product(s) | Product CAS |
| Hydrolysis | Presence of water/moisture, especially under basic pH | 2-Hydroxy-6-nitrobenzonitrile | 6575-08-2 |
| Alcoholysis | Presence of alcohols (e.g., methanol, ethanol) | 2-Alkoxy-6-nitrobenzonitrile (e.g., 2-Methoxy-6-nitrobenzonitrile) | 6575-09-3 (Methoxy) |
| Reduction | Reducing agents (e.g., catalytic hydrogenation) | 2-Amino-6-fluorobenzonitrile | 58631-44-6 |
| Thermal Decomposition | High temperatures (combustion) | Carbon monoxide, Carbon dioxide, Nitrogen oxides (NOx), Hydrogen fluoride (HF) | N/A |
Experimental Protocols
The following are general protocols for evaluating the stability of this compound.
Protocol 1: Hydrolytic Stability Assessment
-
Buffer Preparation: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible, inert solvent like acetonitrile.
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~10-50 µg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) in sealed vials, protected from light.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.
-
Analysis: Immediately analyze the aliquots by a suitable method like reverse-phase HPLC with UV detection. Monitor the peak area of this compound and look for the appearance of new peaks, such as the expected 2-hydroxy-6-nitrobenzonitrile.
-
Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the degradation rate.
Protocol 2: Thermal Stability Assessment (Non-Combustion)
-
Instrumentation: Use a thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).
-
TGA Method:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA pan.
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Heat the sample under an inert atmosphere (nitrogen) at a constant rate (e.g., 10°C/min) from room temperature to a high temperature (e.g., 400°C).
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Record the mass loss as a function of temperature to identify the onset of decomposition.
-
-
DSC Method:
-
Place a small sample (2-5 mg) in a sealed aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
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Record the heat flow to identify melting points and exothermic or endothermic decomposition events.
-
Visualizations
Predicted Hydrolytic Degradation Pathway
General Experimental Workflow for Stability Testing
References
Technical Support Center: Monitoring Reactions of 2-Fluoro-6-nitrobenzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring the reaction progress of 2-Fluoro-6-nitrobenzonitrile using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Thin-Layer Chromatography (TLC) Monitoring
Frequently Asked Questions & Troubleshooting
Q1: How do I set up and run a TLC to monitor my reaction?
A1: Monitoring a reaction by TLC involves comparing the starting material to the reaction mixture over time. The goal is to observe the disappearance of the starting material spot and the appearance of a new product spot.[1]
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add your chosen solvent system. Close the chamber and allow it to become saturated with solvent vapors for 5-10 minutes. This ensures a uniform solvent front.[2]
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount (approx. 1 mg) of this compound in a volatile solvent (e.g., ethyl acetate, dichloromethane) to make a ~1% solution.[3]
-
Reaction Mixture (RM): Take a small aliquot (a few drops) from your reaction vessel using a capillary spotter. Dilute this aliquot with a volatile solvent.
-
-
Spot the TLC Plate: On a silica gel TLC plate with a fluorescent indicator (F254), lightly draw a pencil line about 1 cm from the bottom (the origin). Spot your samples on this line, keeping the spots small (1-2 mm diameter) to prevent streaking.[4][5] Use three separate lanes:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (apply both SM and RM at the same spot)
-
Lane 3: Reaction Mixture (RM)
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm).[6] Aromatic and conjugated compounds like this compound will appear as dark spots.[6] Circle the spots with a pencil.
-
Analyze: Compare the spots. As the reaction proceeds, the SM spot in the RM lane should diminish, and a new spot (the product) should appear. The reaction is complete when the SM spot is no longer visible in the RM lane.[1]
Q2: What is a good starting solvent system for this compound TLC?
A2: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a more polar solvent. For this compound, a mixture of Hexanes and Ethyl Acetate is recommended. Start with a ratio of 4:1 or 3:1 (Hexanes:Ethyl Acetate) and adjust as needed to achieve an Rf value for the starting material between 0.3 and 0.5.
Q3: My spots are streaking or elongated. What should I do?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample.[3][4][7] Try diluting your sample solution and spotting again.[3][6][7]
-
Acidic or Basic Compounds: The nitrile and nitro groups can interact strongly with the acidic silica gel.[5] If your product is acidic or basic, this can cause streaking.[5] Try adding a small amount (0.1–1%) of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to your eluent.[5][7]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[8] Try removing the solvent under high vacuum from the spotted plate before developing it.[8]
Q4: I don't see any spots on my developed TLC plate. What went wrong?
A4: This issue can arise from a few possibilities:
-
Sample is too Dilute: Your sample may be too concentrated.[7] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between each application.[3][7]
-
Compound is Not UV-Active: While this compound is UV-active due to its aromatic ring, your product might not be.[6] Try using a chemical stain, such as potassium permanganate (KMnO₄) or iodine vapor, to visualize the spots.[4][7]
-
Evaporation: If your compound is volatile, it may have evaporated from the plate.[7]
-
Incorrect Developing Conditions: Ensure the solvent level in the chamber is below the origin line on your TLC plate. If the origin is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.[3][7]
Q5: The Rf values of my starting material and product are too close. How can I improve separation?
A5: If the spots are not well-separated, you need to change the polarity of the mobile phase.
-
Spots are Too High (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or choose a less polar solvent.[7]
-
Spots are Too Low (Low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[7]
-
Try a Different Solvent System: If adjusting polarity doesn't work, try a different class of solvents. For example, switch from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol system.[7]
Data Presentation: TLC Parameters
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Visualization |
| This compound | 4:1 | 0.45 | UV (254 nm) |
| Hypothetical Product (e.g., amine substitution) | 4:1 | 0.25 | UV (254 nm) |
| This compound | 3:1 | 0.60 | UV (254 nm) |
| Hypothetical Product (e.g., amine substitution) | 3:1 | 0.40 | UV (254 nm) |
Visualization: TLC Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Frequently Asked Questions & Troubleshooting
Q1: How should I prepare a reaction sample for LC-MS analysis?
A1: Proper sample preparation is critical to protect the instrument and obtain reliable data.
Experimental Protocol: LC-MS Sample Preparation
-
Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) from your reaction mixture and immediately quench it by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This stops the reaction and dilutes the sample significantly.
-
Filter the Sample: The diluted sample must be free of particulates to avoid clogging the LC system.[9] Filter the sample through a 0.22 µm or 0.45 µm syringe filter into a clean autosampler vial.
-
Further Dilution (if necessary): LC-MS is highly sensitive. If the initial dilution still results in an overloaded signal (broad or flat-topped peaks), perform a further serial dilution.
-
Blank Injection: Run a blank sample (just the solvent used for dilution) before your actual sample to ensure there is no contamination or carryover from previous analyses.[10]
Q2: I'm seeing significant peak tailing or broadening in my chromatogram. What are the causes?
A2: Poor peak shape can compromise resolution and quantification.[10]
-
Column Overload: Injecting too much sample is a common cause.[9][11] Dilute your sample and re-inject.
-
Secondary Interactions: Basic compounds can interact with residual silanol groups on silica-based columns, causing tailing.[12][13] Using a mobile phase with a buffer (e.g., ammonium formate) or a small amount of acid (e.g., 0.1% formic acid) can suppress these interactions by protonating the analyte or silanols.[13]
-
Extra-Column Volume: Poorly made connections, or using tubing with too large an internal diameter, can cause peak broadening.[9][11] Ensure all fittings are secure and appropriate for your system.
-
Column Contamination: Buildup of contaminants on the column frit or head can lead to peak shape issues.[9][10] Try flushing the column or, if necessary, replace it.
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time stability is key for reliable identification.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[14]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts.[14] Ensure accurate measurements and use high-purity (LC-MS grade) solvents and additives.[10][15] Bubbles in the solvent lines can also cause fluctuations; ensure solvents are properly degassed.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times.[14] Verify that the column compartment temperature is stable.
-
Flow Rate Fluctuation: Check for leaks in the system or issues with the pump that could cause an unstable flow rate.[14]
Q4: I'm not getting a good signal for my compound. How can I improve sensitivity?
A4: Low signal intensity can be an issue with either the LC separation or the MS detection.
-
Ionization Efficiency: this compound should ionize in negative mode electrospray ionization (ESI) due to the electron-withdrawing nitro group. Ensure you are using the correct polarity. Adding a small amount of a basic modifier to the mobile phase might enhance deprotonation and signal in negative mode.
-
MS Settings: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing, drying), and temperatures.[14]
-
Sample Degradation: Ensure your sample is stable in the preparation solvent and autosampler.[14]
-
Matrix Effects: Components from the reaction mixture could be suppressing the ionization of your analyte.[14] Try further diluting the sample or using a more effective sample cleanup method.
Q5: What m/z value should I expect for this compound?
A5: The molecular weight of this compound (C₇H₃FN₂O₂) is 166.11 g/mol .[16] In a mass spectrometer, you would look for ions corresponding to this mass.
-
Negative Mode [M-H]⁻: You might observe the deprotonated molecule, though less likely for this compound. The expected m/z would be 165.10 .
-
Negative Mode [M]⁻•: Radical anion formation is possible. The expected m/z would be 166.11 .
-
Positive Mode [M+H]⁺: The expected m/z would be 167.12 .
-
Adducts: Look for common adducts like [M+Na]⁺ (m/z 189.10) or [M+NH₄]⁺ (m/z 184.14) in positive mode, or [M+Cl]⁻ (m/z 201.07) in negative mode, depending on your solvents and additives.
Data Presentation: LC-MS Parameters
| Parameter | Typical Setting | Purpose |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component for polar elution. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for non-polar elution. |
| Gradient | 5% B to 95% B over 5-10 minutes | Elutes compounds across a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical LC-MS. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | ESI Negative / Positive | Negative mode may be preferred. |
| Expected RT | Dependent on exact conditions | Monitor for a new peak as the SM peak decreases. |
| Expected m/z | 166.11 ([M]⁻• or [M]•) or 167.12 ([M+H]⁺) | Mass-to-charge ratio for identification. |
Visualization: LC-MS Workflow
Caption: Workflow for reaction monitoring via LC-MS.
General Troubleshooting Logic
Caption: A logical guide for troubleshooting common TLC and LC-MS issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. lcms.cz [lcms.cz]
- 16. This compound | 143306-27-8 [sigmaaldrich.com]
Technical Support Center: Purification of 2-Fluoro-6-nitrobenzonitrile Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 2-Fluoro-6-nitrobenzonitrile from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) address common purification challenges encountered during the synthesis of 2-substituted-6-nitrobenzonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The main challenges stem from the physicochemical properties of both the starting material and the desired product. These include:
-
Polarity Overlap: The polarity of this compound can be similar to that of the reaction product, especially in nucleophilic aromatic substitution (SNAr) reactions where the fluorine is replaced by another polar functional group. This makes separation by standard chromatographic techniques challenging.
-
Solubility: Finding a suitable solvent system where the product has significantly different solubility from the starting material for effective recrystallization can be difficult.
-
Thermal Stability: Some derivatives of this compound may be thermally labile, limiting the use of purification methods that require high temperatures, such as distillation.
Q2: Which purification techniques are most effective for separating this compound from its reaction products?
A2: The most common and effective techniques include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. Careful selection of the stationary and mobile phases is crucial for achieving good separation.[1]
-
Recrystallization: This is an effective technique for obtaining highly pure solid products, provided a suitable solvent or solvent system can be identified.
-
Liquid-Liquid Extraction: This is often used as a preliminary purification step (workup) to remove inorganic salts and highly polar or non-polar impurities.
Q3: How does the nature of the nucleophile in an SNAr reaction affect the purification strategy?
A3: The nucleophile determines the functional group that replaces the fluorine atom, which in turn dictates the properties of the product and the appropriate purification method.
-
Amine Nucleophiles: Products are typically more polar than the starting material. Column chromatography is often effective.[2]
-
Alkoxide Nucleophiles: The resulting ether products may have polarities similar to the starting material, potentially requiring careful optimization of the chromatographic conditions.
-
Thiol Nucleophiles: Thioether products can also have similar polarities to the starting material, necessitating meticulous purification method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
Column Chromatography
Problem: Poor separation between the starting material and the product.
-
Possible Cause: The solvent system (mobile phase) is not optimized.
-
Solution:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) using various solvent systems to identify the optimal eluent for separation. A good solvent system will show a clear separation between the spots of the starting material and the product.
-
Solvent Gradient: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane is commonly used for separating aromatic nitro compounds.[2]
-
Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The compound is too polar for the chosen solvent system, or it is irreversibly adsorbed onto the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.
-
Alternative Stationary Phase: Test the stability of your compound on a TLC plate with the chosen stationary phase to ensure it does not decompose. If it does, consider a more inert stationary phase.
-
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is melting in the hot solvent before it dissolves, or the solution is becoming supersaturated at a temperature above the melting point of the solute. This is a known issue with some nitro compounds.[1]
-
Solution:
-
Solvent Selection: Choose a solvent with a boiling point lower than the melting point of your product.
-
Solvent Volume: Use a larger volume of solvent to ensure the compound remains dissolved at a lower temperature.[1]
-
Two-Solvent System: Use a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3][4] Common solvent mixtures include ethanol/water, and hexane/ethyl acetate.[5]
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.
-
Change Solvent: Select a solvent in which your compound is less soluble.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₃FN₂O₂ | 166.11 | Not available |
| 2-Fluoro-5-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 76-80[6] |
| 2-ethyl-6-nitrobenzonitrile | C₉H₈N₂O₂ | 176.17 | 88-89[7] |
| 2-Amino-6-nitrobenzonitrile | C₇H₅N₃O₂ | 163.14 | Not available |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Starting Material | Product Type | Suggested Solvents/Conditions |
| Column Chromatography | This compound | 2-Amino-6-nitrobenzonitrile | Stationary Phase: Silica gel (100-200 mesh) Mobile Phase: Gradient of 20% to 60% Ethyl Acetate in Hexane[2] |
| Recrystallization | 2-Fluoro-4-nitrobenzonitrile (similar compound) | - | Toluene[8] |
| Liquid-Liquid Extraction | General | General | Organic Solvents: Dichloromethane (DCM) or Ethyl Acetate[2] |
Experimental Protocols
Protocol 1: Purification of 2-Amino-6-nitrobenzonitrile via Column Chromatography
This protocol is adapted from a standard procedure for the purification of an aromatic amine from a nitro-aromatic starting material.[2]
-
Reaction Workup:
-
After the reaction is complete, perform a liquid-liquid extraction. Use an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent (e.g., 20% ethyl acetate in hexane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., up to 60% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product. The less polar starting material (this compound) is expected to elute before the more polar product (2-Amino-6-nitrobenzonitrile).[2]
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent to yield the purified 2-Amino-6-nitrobenzonitrile.
-
Protocol 2: Purification by Recrystallization (General Procedure)
This is a general protocol that should be optimized for the specific product.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Toluene has been reported to be effective for a similar compound, 2-fluoro-4-nitrobenzonitrile.[8]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of 2-substituted-6-nitrobenzonitriles.
Caption: Troubleshooting logic for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 2-氟-5-硝基苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Issues with scaling up reactions involving 2-Fluoro-6-nitrobenzonitrile
Welcome to the technical support center for 2-Fluoro-6-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when scaling up reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr).[1] The electron-withdrawing properties of the nitro (NO₂) and nitrile (CN) groups strongly activate the aromatic ring, making the fluorine atom a good leaving group that is susceptible to displacement by various nucleophiles.[1]
Q2: What are the most common nucleophiles used in reactions with this compound?
A2: Common nucleophiles include primary and secondary amines (amination), alkoxides and phenoxides (alkoxylation/aryloxylation), and thiols or thiolates (thiolation).[1] These reactions are typically conducted under basic conditions.[1]
Q3: What are the main safety precautions to consider when working with this compound on a large scale?
A3: this compound and its related compounds are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, and eye protection, and to work in a well-ventilated area or under a chemical fume hood.[2] Ensure proper containment to avoid dust formation and have spill control procedures in place.
Q4: Can the nitro group in this compound be reduced?
A4: Yes, the nitro group can be reduced to an amino group to form 2-amino-6-fluorobenzonitrile.[1] Common methods include catalytic hydrogenation using a palladium or platinum catalyst, or chemical reduction with agents like iron powder in acidic conditions or stannous chloride (SnCl₂).[1] Careful control is necessary to selectively reduce the nitro group without affecting the nitrile functionality.[1]
Troubleshooting Guides
Issue 1: Reaction stalling or incomplete conversion at larger scales.
Possible Causes:
-
Poor Mass Transfer/Mixing: Inadequate mixing in large reactors can lead to localized depletion of reagents and prevent the reaction from going to completion.
-
Insufficient Heat Transfer: If the reaction is endothermic, poor heat transfer on a larger scale can result in lower reaction temperatures and slower rates.
-
Reagent Degradation: One of the reagents may be degrading over the longer reaction times sometimes required for large-scale batches.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's stirring mechanism is sufficient for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing.
-
Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mixture to ensure the target temperature is maintained throughout the reaction.
-
Reagent Stability: Test the stability of your nucleophile and base under the reaction conditions for the expected duration of the large-scale run.
-
Consider a different solvent: A higher-boiling point solvent might be necessary to maintain the required reaction temperature at a larger scale.
Issue 2: Increased by-product formation and lower yield on scale-up.
Possible Causes:
-
Poor Heat Dissipation: Nucleophilic aromatic substitution reactions are often exothermic. Inadequate heat removal in a large reactor can lead to temperature spikes, promoting side reactions.
-
Localized "Hot Spots": Poor mixing can create localized areas of high temperature, leading to thermal degradation of reactants or products and the formation of impurities.
-
Changes in Reaction Selectivity: The selectivity of a reaction can be affected by poor mixing and temperature control, leading to the formation of undesired isomers or other by-products.[3]
Troubleshooting Steps:
-
Controlled Reagent Addition: Add the nucleophile or base slowly and sub-surface to control the reaction rate and allow for effective heat removal.
-
Improve Heat Transfer: Ensure the reactor has an adequate cooling system (e.g., cooling jacket, internal cooling coils) for the scale of the reaction.
-
Reaction Calorimetry: Conduct reaction calorimetry studies to understand the thermal profile of the reaction and identify potential thermal hazards before scaling up.
-
Optimize Reaction Concentration: A more dilute reaction mixture may be necessary to manage the exotherm on a larger scale.
Issue 3: Difficulties in product isolation and purification at scale.
Possible Causes:
-
Different Impurity Profile: The types and amounts of impurities may differ at a larger scale, making the established lab-scale purification method less effective.
-
Physical Form of the Product: The product may crystallize or precipitate differently in a large volume, making filtration and drying more challenging.
-
Solvent Choice for Work-up: Solvents used for extraction and crystallization at the lab scale may not be practical or efficient for large-scale operations.
Troubleshooting Steps:
-
Analyze Crude Product: Thoroughly analyze the crude product from a pilot-scale batch to identify any new or major impurities.
-
Develop a Scalable Purification Method: Recrystallization is often a good option for large-scale purification of solid products.[4] Conduct solubility studies to find a suitable solvent system.
-
Optimize Filtration and Drying: Evaluate different types of filters and dryers to find the most efficient method for the scale of your process.
-
Consider Alternative Work-up Procedures: Explore options like slurry washes or reactive extractions to remove impurities before final isolation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr) on Fluoro-nitroaromatic Compounds
| Parameter | Lab Scale (Exemplary) | Pilot/Industrial Scale (Considerations) | Rationale for Change |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Higher boiling point solvents (e.g., NMP, Diphenyl ether) or biphasic systems[5] | Improved temperature control, easier solvent removal, potential for phase separation work-up. |
| Temperature | 25-100 °C | Often similar, but with more stringent control | Precise temperature control is critical to minimize by-product formation. |
| Reagent Addition | Often rapid addition | Slow, controlled addition over several hours | To manage exothermic reactions and prevent dangerous temperature increases. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller design | Ensures homogeneity in large volumes, preventing localized concentration and temperature gradients. |
| Work-up | Liquid-liquid extraction with ethyl acetate/water | Crystallization/precipitation followed by filtration[4] | More practical and economical for large quantities of solid product. |
Experimental Protocols
Key Experiment: Synthesis of 2-(Propylamino)-6-nitrobenzonitrile (A Representative SNAr Reaction)
This protocol is a representative example and should be optimized for specific applications and scales.
Materials:
-
This compound
-
n-Propylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add n-propylamine (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Nucleophilic Aromatic Substitution (SNAr) of this compound.
Caption: Troubleshooting workflow for scaling up reactions.
References
Technical Support Center: Managing Reaction Exotherms in 2-Fluoro-6-nitrobenzonitrile Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2-Fluoro-6-nitrobenzonitrile. These reactions are often exothermic and require careful management to ensure safety and optimal results.
Troubleshooting Guides
This section addresses specific issues that may arise during the substitution reactions of this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly and uncontrollably, even with cooling. What should I do, and what are the potential causes?
-
Answer: An uncontrolled temperature increase indicates a potential runaway reaction, which can be dangerous.
Immediate Actions:
-
Stop the addition of any reagents immediately.
-
Ensure maximum cooling is applied to the reactor.
-
If the reaction is in its early stages, consider quenching by adding a pre-cooled, inert solvent if a validated procedure is in place.
-
Evacuate the area if the temperature continues to rise unabated.
-
Consult your organization's safety protocols for handling runaway reactions.
Potential Causes & Solutions:
-
| Cause | Prevention and Mitigation |
| Incorrect Reagent Addition Rate | Use a syringe pump or a dropping funnel for controlled, slow addition of the nucleophile. The rate of addition should be slow enough to allow the cooling system to dissipate the generated heat. |
| Inadequate Cooling | Ensure the cooling bath is at the target temperature and the condenser is functioning efficiently. For larger-scale reactions, consider using a more efficient cooling system. |
| High Reactant Concentration | Reduce the concentration of the reactants by using more solvent. This increases the thermal mass of the reaction mixture, helping to absorb the heat generated. |
| Incorrect Reaction Temperature | Start the reaction at a lower temperature to control the initial rate of reaction. A lower temperature provides a larger safety margin. |
| Poor Agitation | Ensure efficient stirring to promote heat transfer to the cooling medium and prevent the formation of localized hot spots. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: I have mixed my reactants, but the reaction is not starting, or the conversion is very low. What could be the problem?
-
Answer: A slow or non-starting reaction can be due to several factors. It is crucial to avoid the temptation to increase the temperature excessively, as this could lead to a sudden and violent exotherm if the reactants have accumulated.
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the temperature in small increments (e.g., 5-10 °C) while closely monitoring for any signs of an exotherm. |
| Insufficiently Activated Nucleophile | If using a weak nucleophile, consider adding a suitable base to increase its nucleophilicity. For example, when using an alcohol or thiol, a non-nucleophilic base can be used to generate the more reactive alkoxide or thiolate. |
| Poor Quality Reagents or Solvents | Ensure that the this compound, nucleophile, and solvent are pure and dry, as impurities can inhibit the reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. |
Frequently Asked Questions (FAQs)
Q1: Why are substitution reactions with this compound exothermic? A1: Nucleophilic aromatic substitution reactions on this compound are typically exothermic because the formation of the new carbon-nucleophile bond and the liberation of the fluoride ion result in a net release of energy. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring for nucleophilic attack, making the reaction thermodynamically favorable and often kinetically fast, leading to the generation of heat.[1][2][3]
Q2: How can I estimate the potential exotherm of my reaction? A2: A precise estimation requires calorimetric studies (e.g., using a reaction calorimeter). However, a qualitative assessment can be made based on the nucleophilicity of the attacking species. Stronger nucleophiles (e.g., alkoxides, primary amines) are generally expected to lead to more exothermic reactions than weaker nucleophiles (e.g., alcohols, tertiary amines). It is always prudent to assume a significant exotherm when working with a new reaction.
Q3: What are the key safety considerations when scaling up these reactions? A3: Scaling up presents significant challenges for managing exotherms. The surface-area-to-volume ratio of the reactor decreases, which reduces the efficiency of heat removal. Key considerations include:
-
Controlled Dosing: Implement a slow and controlled addition of the limiting reagent.
-
Dilution: Use a larger volume of solvent to increase the thermal mass.
-
Efficient Cooling: Ensure the cooling system is capable of handling the total heat output of the reaction.
-
Calorimetry Studies: Perform reaction calorimetry at a small scale to determine the heat of reaction and the maximum rate of heat evolution before scaling up.
-
Emergency Planning: Have a clear and practiced plan for handling a runaway reaction, including emergency cooling and quenching procedures.
Q4: What is a Meisenheimer complex, and how does it relate to reaction exotherms? A4: A Meisenheimer complex is a resonance-stabilized intermediate formed when a nucleophile attacks an electron-deficient aromatic ring.[1] The formation of this stable intermediate is a key step in the SNAr mechanism. The stability of the Meisenheimer complex contributes to the overall thermodynamic driving force of the reaction, and its rate of formation influences the rate of heat generation.
Experimental Protocols
General Protocol for a Controlled Amination of this compound
This is a general guideline. The specific conditions (temperature, solvent, addition rate) should be optimized for each specific amine.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel/syringe pump.
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Slowly add the amine to the reaction mixture dropwise via an addition funnel or syringe pump over a period of 30-60 minutes.
-
Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Visualizations
Caption: General workflow for managing exothermic reactions.
Caption: Troubleshooting logic for exothermic reactions.
References
Validation & Comparative
Spectroscopic Analysis of 2-Fluoro-6-nitrobenzonitrile: A Comparative Guide
This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the NMR spectral characteristics of substituted benzonitriles. The provided data on analogous compounds, coupled with a detailed experimental protocol, will aid in the characterization of 2-Fluoro-6-nitrobenzonitrile and similar molecules.
Comparative 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons. The electron-withdrawing nature of the nitro (-NO2) and cyano (-CN) groups, along with the electronegativity of the fluorine (-F) atom, will significantly influence the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum. The multiplicity of the signals will be determined by spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.
Below is a comparison with 2-Fluorobenzonitrile and 2-Chloro-6-fluorobenzonitrile, which can help in predicting the spectrum of this compound. The strong deshielding effect of the nitro group at position 6 is expected to cause a significant downfield shift for the adjacent proton (H-5) compared to these analogs.
| Compound | H-3 | H-4 | H-5 | Solvent |
| 2-Fluorobenzonitrile | 7.66 (ddd) | 7.309 (m) | 7.641 (m) | CDCl3 |
| 2-Chloro-6-fluorobenzonitrile | 7.24 (m) | 7.42 (m) | 7.24 (m) | CDCl3 |
| This compound (Predicted) | Downfield | Mid-aromatic | Most downfield | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated in parentheses (ddd = doublet of doublet of doublets, m = multiplet).
Comparative 13C NMR Spectral Data
The 13C NMR spectrum of this compound will show seven distinct signals corresponding to the six aromatic carbons and the cyano carbon. The chemical shifts will be influenced by the attached functional groups. The carbon attached to the fluorine will appear as a doublet due to 1JCF coupling. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The nitro and cyano groups will cause the carbons they are attached to (C-6 and C-1, respectively), as well as the other aromatic carbons, to shift downfield.
| Compound | C-1 (CN) | C-2 (C-F/Cl) | C-3 | C-4 | C-5 | C-6 (C-NO2) | CN | Solvent |
| 2-Fluorobenzonitrile | 103.9 (d) | 162.8 (d) | 114.7 (d) | 133.9 | 129.6 | 119.2 | 117.9 | CDCl3 |
| 2-Chloro-6-fluorobenzonitrile | 108.5 (d) | 162.1 (d) | 116.8 (d) | 133.5 | 126.3 (d) | 136.2 | 113.8 | CDCl3 |
| This compound (Predicted) | Downfield | Downfield | Upfield | Downfield | Downfield | Most downfield | Mid-field | - |
Note: Chemical shifts (δ) are reported in parts per million (ppm). (d) indicates a doublet due to carbon-fluorine coupling.
Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound is as follows.[1][2][3][4][5]
Sample Preparation
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.[4]
1H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. For a routine 1H spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the spectrum.
-
Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
13C NMR Acquisition
-
Following 1H NMR acquisition, switch the spectrometer to the 13C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Set the acquisition parameters, noting that a larger number of scans (e.g., 128 or more) is usually required for 13C NMR due to the low natural abundance of the 13C isotope.[6]
-
Acquire the FID and process it similarly to the 1H spectrum.
-
Reference the 13C spectrum to the internal standard or the solvent peak (e.g., CDCl3 at 77.16 ppm).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final spectral analysis and interpretation.
Caption: Workflow for NMR Spectral Analysis.
References
Interpreting the Mass Spectrometry Fragmentation of 2-Fluoro-6-nitrobenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is a critical step. Mass spectrometry stands as a powerful analytical technique for determining the molecular weight and structural features of molecules like 2-Fluoro-6-nitrobenzonitrile. This guide provides an in-depth interpretation of its expected mass spectrometry fragmentation pattern, compares mass spectrometry with other analytical techniques, and offers detailed experimental protocols.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is predicted to be influenced by its three key functional groups: the fluorine atom, the nitro group, and the nitrile group, all attached to a benzene ring. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the fragmentation pathways.
Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) is formed. The fragmentation of this ion is expected to proceed through several key pathways, primarily involving the loss of the nitro group and subsequent rearrangements.
Key Predicted Fragmentation Pathways:
-
Loss of NO₂: The most common initial fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral NO₂ radical. This would result in a prominent fragment ion.
-
Loss of NO and CO: Following the initial loss of a functional group, further fragmentation often involves the expulsion of carbon monoxide (CO) or nitric oxide (NO).
-
Loss of CN: The nitrile group can be lost as a neutral CN radical.
-
Loss of Fluorine: The fluorine atom can be eliminated as a neutral radical.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural analysis, other techniques provide complementary information for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers may not be distinguishable without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Provides unambiguous structure determination and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -NO₂, -C≡N, C-F). | Fast, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[1] | Excellent for separating mixtures and quantifying components.[1] | Does not provide structural information on its own; often coupled with MS.[1] |
Experimental Protocols
Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Electron ionization (EI) is a common technique for volatile, thermally stable small molecules. For less volatile compounds or to obtain a stronger molecular ion peak, "softer" ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed.[2]
-
Mass Analyzer: The instrument is operated in positive ion mode to detect the molecular ion and its fragments.
-
Data Acquisition: Data is acquired over a mass range that encompasses the molecular weight of the compound (166.11 g/mol ) and its expected fragments.
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on common fragmentation patterns of related compounds.[3][4][5]
| m/z | Proposed Fragment | Neutral Loss |
| 166 | [C₇H₃FN₂O₂]⁺˙ | (Molecular Ion) |
| 120 | [C₇H₃FN]⁺˙ | NO₂ |
| 101 | [C₆H₃F]⁺˙ | NO₂, CN |
| 92 | [C₆H₃N]⁺˙ | NO₂, F |
| 75 | [C₅H₃]⁺ | NO₂, F, CN |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound.
Experimental Workflow
The general workflow for analyzing this compound using mass spectrometry is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
Reactivity Face-Off: 2-Fluoro-6-nitrobenzonitrile vs. 2-Chloro-6-nitrobenzonitrile in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of fine chemical synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes, including yield, purity, and reaction time. For drug development professionals and synthetic chemists, 2-halo-6-nitrobenzonitriles are valuable intermediates. This guide provides an objective comparison of the reactivity of two common analogues: 2-Fluoro-6-nitrobenzonitrile and 2-Chloro-6-nitrobenzonitrile, with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.
The core of this comparison lies in the fundamental principles of physical organic chemistry, which predict a significant difference in reactivity between the two compounds. The presence of strong electron-withdrawing nitro (NO₂) and nitrile (CN) groups at positions ortho and para to the halogen substituent dramatically activates the aromatic ring towards nucleophilic attack.[1][2] This activation facilitates the displacement of the halide by a wide range of nucleophiles.
Executive Summary of Reactivity Comparison
Based on established principles of nucleophilic aromatic substitution, this compound is anticipated to be a significantly more reactive substrate than 2-Chloro-6-nitrobenzonitrile. This heightened reactivity is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the key reaction intermediate.
| Feature | This compound | 2-Chloro-6-nitrobenzonitrile | Rationale |
| Relative Reactivity | Higher | Lower | Fluorine's high electronegativity provides superior stabilization of the Meisenheimer complex via the inductive effect. |
| Leaving Group Ability in SNAr | Excellent | Good | In SNAr, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond.[3][4] |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | More Forcing (e.g., higher temperatures, longer reaction times) | The lower activation energy for the fluoro compound allows for less stringent conditions. |
| Potential Yields | Generally higher | May be lower due to potential side reactions under harsher conditions | Milder conditions often lead to cleaner reactions and higher yields. |
The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of both compounds is governed by the SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] This step is typically the rate-determining step of the reaction.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion.
The stability of the Meisenheimer complex is crucial to the overall reaction rate. Electron-withdrawing groups, such as the nitro and nitrile groups present in these molecules, are essential as they delocalize the negative charge of the intermediate, thereby stabilizing it.[6]
Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
The key to the reactivity difference lies in the first step. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the negatively charged Meisenheimer complex, thus lowering the activation energy of the rate-determining step and accelerating the reaction. While in SN1 and SN2 reactions, a weaker carbon-halogen bond is favored for the leaving group, in SNAr, the stabilization of the intermediate is the dominant factor.
Representative Experimental Protocol: Amination of 2-Halo-6-nitrobenzonitriles
The following is a generalized protocol for the amination of this compound and 2-chloro-6-nitrobenzonitrile. This protocol is intended to serve as a template and may require optimization for specific amines and reaction scales.
Objective: To synthesize 2-amino-6-nitrobenzonitrile via nucleophilic aromatic substitution.
Materials:
-
This compound or 2-Chloro-6-nitrobenzonitrile (1.0 eq)
-
Ammonia (as a solution in an organic solvent, e.g., 7N in Methanol, or aqueous ammonia) (2.0 - 10.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Optional: A mild base such as potassium carbonate (K₂CO₃) if using an amine salt.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-halo-6-nitrobenzonitrile (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the ammonia solution (or other amine) to the flask.
-
Reaction Conditions:
-
For this compound: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
For 2-Chloro-6-nitrobenzonitrile: Stir the reaction mixture at a higher temperature, typically in the range of 100-150 °C.[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: A typical experimental workflow for the amination of 2-halo-6-nitrobenzonitriles.
Conclusion for the Synthetic Chemist
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 2-Chloro-6-nitrobenzonitrile for SNAr reactions is clear from a reactivity standpoint. This compound is the superior substrate , offering the potential for faster reaction rates, milder reaction conditions, and consequently, often leading to cleaner reactions with higher yields. While the chloro-analogue is a viable and often more economical option, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule and could lead to a greater propensity for side-product formation. The decision, therefore, involves a trade-off between substrate cost and the demands of the specific synthetic route, including desired throughput and process robustness.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents [patents.google.com]
Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of 2-Fluoro-6-nitrobenzonitrile and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the subtleties of Nucleophilic Aromatic Substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an in-depth comparison of the SNAr reaction rates of 2-Fluoro-6-nitrobenzonitrile and its isomers, supported by experimental data and detailed protocols. The strategic placement of electron-withdrawing groups significantly influences the reactivity of these compounds, a key consideration in the synthesis of complex pharmaceutical intermediates.
The reactivity of aromatic compounds in SNAr reactions is fundamentally governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed during the reaction. The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), ortho and/or para to the leaving group (in this case, fluorine), is crucial for stabilizing this intermediate through resonance and inductive effects, thereby accelerating the reaction rate. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.
This guide focuses on the comparative reactivity of this compound and its isomers, providing a clear understanding of how substituent positioning dictates reaction kinetics.
Unraveling the Reactivity Puzzle: The Decisive Role of Substituent Placement
The SNAr reactivity of fluoronitrobenzonitrile isomers is profoundly influenced by the relative positions of the nitro and cyano groups to the fluorine atom. The general principle is that electron-withdrawing groups at the ortho and para positions provide the most significant rate enhancement.
In the case of This compound , the fluorine atom is flanked by a nitro group in the ortho position and a cyano group in the para position (relative to the nitro group, which is ortho to the fluorine). This arrangement provides powerful activation for nucleophilic attack. Both the nitro and cyano groups effectively delocalize the negative charge of the Meisenheimer intermediate, leading to a highly stabilized transition state and, consequently, a rapid reaction rate.
For other isomers, the degree of activation changes based on the location of the electron-withdrawing groups:
-
2-Fluoro-4-nitrobenzonitrile : Here, the nitro group is para to the fluorine, and the cyano group is meta. The para-nitro group provides strong resonance stabilization.
-
4-Fluoro-2-nitrobenzonitrile : In this isomer, the nitro group is ortho to the fluorine, and the cyano group is meta. The ortho-nitro group offers strong stabilization.
The general trend for the reactivity of fluoronitrobenzene isomers in SNAr reactions follows the order: ortho > para >> meta.[1] This is a direct consequence of the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance when it is positioned ortho or para to the site of nucleophilic attack.
Quantitative Comparison of SNAr Rates
| Compound | Structure | Relative Position of -NO₂ to -F | Relative Position of -CN to -F | Expected Relative Rate Constant (k₂) |
| This compound | Ortho | Para (to -NO₂) | Very High | |
| 2-Fluoro-4-nitrobenzonitrile | Para | Meta | High | |
| 4-Fluoro-2-nitrobenzonitrile | Ortho | Meta | High | |
| 2-Fluoro-5-nitrobenzonitrile | Meta | Ortho | Moderate | |
| 4-Fluoro-3-nitrobenzonitrile | Meta | Para | Moderate | |
| 2-Fluoro-3-nitrobenzonitrile | Meta | Meta | Low |
Note: The relative rate constants are qualitative predictions based on the established principles of SNAr reactions. Absolute values would require direct experimental measurement under identical conditions.
Experimental Protocols: A Guide to Measuring SNAr Reaction Kinetics
The following is a generalized experimental protocol for determining the second-order rate constants for the SNAr reaction of fluoronitrobenzonitrile isomers with an amine nucleophile, such as piperidine, using UV-Visible spectrophotometry. This method is based on established procedures for kinetic analysis of SNAr reactions.[2]
Objective: To determine and compare the second-order rate constants for the reaction of different fluoronitrobenzonitrile isomers with piperidine in methanol at a constant temperature.
Materials:
-
Fluoronitrobenzonitrile isomer (e.g., this compound)
-
Piperidine (freshly distilled)
-
Methanol (anhydrous)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluoronitrobenzonitrile isomer (e.g., 1.0 x 10⁻⁴ M) in anhydrous methanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.03 M, 0.04 M, 0.05 M) in anhydrous methanol.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected N-substituted product.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the fluoronitrobenzonitrile stock solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.
-
Repeat the kinetic runs for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine (kobs = k₂[Piperidine]).
-
Repeat the entire procedure for each of the other fluoronitrobenzonitrile isomers.
-
Visualizing the Underlying Principles
The following diagrams illustrate the key concepts governing the SNAr reactivity of these isomers.
Caption: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Logical relationship of SNAr reactivity for fluoronitrobenzonitrile isomers.
References
Efficacy of 2-Fluoro-6-nitrobenzonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the enzymatic inhibitory efficacy of compounds derived from the versatile 2-fluoro-6-nitrobenzonitrile scaffold. The following sections present a comparative assessment of a series of 2-amino-6-nitrobenzothiazole-derived hydrazones, which are structurally accessible from this compound, against Monoamine Oxidase (MAO) enzymes. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors, offering insights into the therapeutic potential of this class of compounds.
Comparative Inhibitory Activity
A series of 2-amino-6-nitrobenzothiazole-derived hydrazones have demonstrated significant inhibitory activity against both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical targets in the treatment of neurological disorders. The inhibitory potency of these derivatives, expressed as half-maximal inhibitory concentration (IC50) values, reveals promising candidates with high affinity and selectivity.
Notably, compound 31 (N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) emerged as a highly potent and selective inhibitor of MAO-B, with an IC50 value in the nanomolar range (1.8 ± 0.3 nM). In contrast, compound 6 (N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide) was identified as the most active inhibitor of MAO-A, exhibiting an IC50 of 0.42 ± 0.003 µM. The selectivity of these compounds highlights the potential for developing targeted therapies with reduced side effects. Kinetic studies have indicated that these inhibitions are of a competitive and reversible nature.
The following table summarizes the IC50 values for a selection of these derivatives against MAO-A and MAO-B.
| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (IC50 MAO-A / IC50 MAO-B) |
| 6 | N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | 0.42 ± 0.003 | - | - |
| 31 | N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | - | 0.0018 ± 0.0003 | 766.67 |
Lower IC50 values indicate greater inhibitory potency. The Selectivity Index (SI) indicates the preference for inhibiting MAO-B over MAO-A.
Experimental Protocols
The determination of the enzyme inhibitory activity of the 2-amino-6-nitrobenzothiazole-derived hydrazones was performed using a robust in vitro fluorometric assay.
In Vitro Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This assay quantifies the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of monoamine substrates. The generated H₂O₂ is detected using a fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., p-tyramine)
-
Test compounds (2-amino-6-nitrobenzothiazole-derived hydrazones) dissolved in DMSO
-
Positive control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to prevent interference with enzyme activity.
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and the respective MAO enzyme solution.
-
Positive control wells: Positive control inhibitor solution and the respective MAO enzyme solution.
-
Test compound wells: Test compound solution at various concentrations and the respective MAO enzyme solution.
-
-
Pre-incubation: Add the appropriate solutions (buffer, positive control, or test compound) to the wells. Then, add the MAO-A or MAO-B enzyme solution to all wells except the blank. Mix and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity kinetically at 37°C for a duration of 20-30 minutes, with readings taken at regular intervals. The excitation and emission wavelengths are typically set around 530-560 nm and 590-600 nm, respectively, for the Amplex Red product.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The therapeutic potential of MAO inhibitors lies in their ability to modulate the levels of monoamine neurotransmitters in the brain. By inhibiting MAO-A and/or MAO-B, these compounds prevent the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft. This modulation of neurotransmitter signaling is central to the treatment of depression and neurodegenerative conditions like Parkinson's disease.
The following diagrams illustrate the general workflow for the synthesis and screening of these enzyme inhibitors and the signaling pathway affected by MAO inhibition.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Fluoro-6-nitrobenzonitrile
Method Comparison at a Glance
The selection between HPLC and GC-MS for purity analysis depends on the nature of the expected impurities, the required sensitivity, and the analytical objective. HPLC is generally the workhorse for the analysis of the principal compound and non-volatile impurities, while GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of analytes with a stationary phase, followed by mass-based detection. |
| Primary Use | Assay of the main component and profiling of non-volatile or thermally labile impurities. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. |
| Typical Analytes | 2-Fluoro-6-nitrobenzonitrile, positional isomers, hydrolysis products, and other non-volatile synthesis byproducts. | Residual solvents (e.g., toluene, acetonitrile), volatile starting materials, and degradation products. |
| Specificity | Good, enhanced with Diode Array Detection (DAD) for spectral confirmation. | Very high, with mass spectral data providing structural information for definitive peak identification. |
| Sensitivity | High, with UV detectors being very sensitive for chromophoric compounds. | Very high, especially in Selected Ion Monitoring (SIM) mode, capable of detecting trace-level impurities. |
Experimental Protocols
The following protocols are proposed based on established methods for analogous compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reversed-phase HPLC method is designed for the routine purity assessment of this compound and the quantification of non-volatile related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to prepare a 1 mg/mL stock solution. Further dilute as necessary for the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumental Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (40:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu (Full Scan) or Selected Ion Monitoring (SIM) for target impurities |
Sample Preparation:
Prepare a solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Comparative Performance Data (Hypothetical)
The following table summarizes expected performance characteristics for the proposed methods, based on data from similar validated analytical procedures.[1][2]
| Parameter | HPLC-UV | GC-MS (for a specific volatile impurity) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity analysis and a comparison of the key attributes of HPLC and GC-MS.
General workflow for the purity analysis of a chemical intermediate.
Comparison of HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity analysis of this compound. The choice of method, or the decision to use both, should be guided by a thorough understanding of the synthetic route and the potential impurities that may be present. For a complete purity profile, HPLC is indispensable for the accurate assay of the main component and the detection of non-volatile impurities, while GC-MS is the gold standard for the analysis of residual solvents and other volatile contaminants. The methodologies presented here provide a solid starting point for developing and validating robust analytical procedures to ensure the quality of this compound in a research and development setting.
References
A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Chemical Reduction
The transformation of a nitro group into a primary amine is a fundamental and critical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting amino group is a key building block for a vast array of complex molecules. The two most prevalent methodologies to achieve this conversion are catalytic hydrogenation and chemical reduction. The choice between these methods is dictated by the substrate's complexity, the presence of other functional groups, cost, and scale.
This guide provides an objective comparison between these two approaches, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific synthetic challenges.
At a Glance: Performance Comparison
The following table summarizes the key differences in performance and applicability between catalytic hydrogenation and common chemical reduction methods.
| Feature | Catalytic Hydrogenation | Chemical Reduction (e.g., Fe/HCl, SnCl₂) |
| Primary Reagents | H₂ gas or a hydrogen donor (e.g., formic acid, hydrazine), metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1] | A metal (e.g., Fe, Sn, Zn) and an acid (e.g., HCl, AcOH), or a metal salt (e.g., SnCl₂).[2][1] |
| Typical Conditions | Mild to moderate temperature (25-80 °C) and pressure (1-80 bar H₂).[3][4] | Often requires acidic conditions, can be exothermic. Some methods work at room temperature.[2][5] |
| Reaction Byproducts | Primarily water, leading to cleaner reactions.[2] | Stoichiometric amounts of metal salts, requiring more extensive workup.[2][4] |
| Chemoselectivity | Can reduce other functional groups (alkenes, alkynes, C=O, C≡N, benzyl groups). Selectivity can be tuned by catalyst choice.[2][6][7] | Generally high chemoselectivity for the nitro group. Tolerates most other reducible functionalities.[6][8] |
| Advantages | High efficiency, excellent yields, clean reaction profile, atom economical (with H₂).[2][6] | Excellent functional group tolerance, inexpensive reagents, robust and reliable.[5][6][9] |
| Disadvantages | Precious metal catalysts can be expensive. Safety concerns with flammable H₂ gas and pyrophoric catalysts. Potential for low chemoselectivity.[2][4] | Generates significant metallic waste, workup can be cumbersome (neutralization, filtration of metal salts).[2][4] |
| Safety Profile | Requires specialized high-pressure equipment. Handling of flammable H₂ gas and pyrophoric catalysts (e.g., Raney Ni) demands care.[2] | Use of corrosive acids. Reactions can be highly exothermic and require careful temperature control.[2] |
Quantitative Data on Substrate Scope and Selectivity
The choice of reducing agent is critical when other reducible functional groups are present in the molecule. The following table provides experimental data on the reduction of various substituted nitroarenes by different methods, highlighting the chemoselectivity of each approach.
| Substrate (Starting Material) | Method | Conditions | Product | Yield (%) | Functional Group Tolerated |
| 4-Nitrochlorobenzene | Pd/C, H₂ | Ethanol, RT, 3h | 4-Chloroaniline | >99% | Aryl Halide (Cl) |
| 4-Nitrotoluene | Mn-1 catalyst, H₂ | Toluene, 130 °C, 80 bar H₂ | 4-Methylaniline | 97% | Alkyl group |
| 4-Iodonitrobenzene | Mn-1 catalyst, H₂ | Toluene, 130 °C, 80 bar H₂ | 4-Iodoaniline | 78% (gram-scale) | Aryl Halide (I) |
| 4-Nitroacetophenone | Fe, AcOH | 100 °C, 2h | 4-Aminoacetophenone | 77-85% | Ketone |
| Methyl 4-nitrobenzoate | SnCl₂·2H₂O | Ethanol, 30 °C, 2h (ultrasound) | Methyl 4-aminobenzoate | 98% | Ester |
| 4-Nitrobenzonitrile | Co@NC, N₂H₄·H₂O | 80 °C, 30 min | 4-Aminobenzonitrile | >95% | Nitrile |
| 4-Nitrostyrene | B₂(OH)₄, 4,4′-bipyridine | 5 min, RT | 4-Aminostyrene | 92% | Alkene (Vinyl) |
| 1-Ethynyl-4-nitrobenzene | B₂(OH)₄, 4,4′-bipyridine | 5 min, RT | 4-Ethynylaniline | 99% | Alkyne |
Data synthesized from multiple sources, including references[4][9][10][11][12].
Decision Pathway for Method Selection
Choosing the optimal reduction method depends on a logical evaluation of the substrate and experimental constraints. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a nitro reduction method.
Experimental Protocols
Below are representative experimental protocols for both catalytic hydrogenation and a chemical reduction using iron.
Protocol 1: Catalytic Hydrogenation of 4-Nitrotoluene using Pd/C
Objective: To synthesize 4-aminotoluene (p-toluidine) from 4-nitrotoluene using catalytic hydrogenation.
Materials:
-
4-Nitrotoluene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas
-
Parr hydrogenator or similar high-pressure vessel
-
Celite or filter aid
Procedure:
-
A solution of 4-nitrotoluene (e.g., 10.0 g, 72.9 mmol) in ethanol (150 mL) is prepared in the reaction vessel of a Parr hydrogenator.
-
To this solution, 10% Pd/C (e.g., 0.5 g, 5% by weight of the substrate) is carefully added under an inert atmosphere (e.g., nitrogen or argon).
-
The vessel is sealed, purged several times with nitrogen, and then with hydrogen gas.
-
The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi or ~3.4 bar).
-
The mixture is stirred vigorously at room temperature. The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or LCMS.
-
Upon completion (cessation of hydrogen uptake), the reaction vessel is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol.[6]
-
The filtrate is concentrated under reduced pressure to yield the crude product, 4-aminotoluene, which can be further purified by recrystallization or distillation if necessary.
Protocol 2: Chemical Reduction of a Nitroarene using Iron Powder[5][14]
Objective: To synthesize an aniline derivative from its corresponding nitroarene using iron powder in an acidic medium.
Materials:
-
Substituted Nitroarene (e.g., 1-nitro-4-chlorobenzene)
-
Iron powder, fine grade
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitroarene (e.g., 1.0 g, 6.34 mmol).
-
A solvent mixture of ethanol (15 mL), water (5 mL), and glacial acetic acid (10 mL) is added to the flask.[13]
-
Iron powder (e.g., 1.77 g, 31.7 mmol, 5 equivalents) is added to the suspension in portions to control the initial exotherm.[5]
-
The resulting suspension is heated to reflux (or a suitable temperature like 100 °C) and stirred vigorously. The reaction is monitored by TLC until the starting material is fully consumed (typically 1-3 hours).[13]
-
After cooling to room temperature, the reaction mixture is filtered to remove the excess iron and iron salts. The residue is washed thoroughly with ethyl acetate.
-
The combined filtrate is carefully neutralized and then made basic (pH ~8-9) by the slow addition of 2M KOH solution.
-
The aqueous layer is extracted with ethyl acetate (e.g., 3 x 30 mL).
-
The combined organic layers are washed with water, then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the desired amine.
Conclusion
Both catalytic hydrogenation and chemical reduction are powerful and effective methods for converting nitro groups to amines. Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency, making it ideal for substrates that lack other reducible functionalities.[2] Conversely, chemical reductions, particularly with reagents like iron or tin(II) chloride, offer unparalleled chemoselectivity and are robust, cost-effective solutions for the synthesis of complex, highly functionalized molecules.[5][6] The final choice of method will always depend on a careful analysis of the substrate's structure, the desired scale of the reaction, and the available laboratory resources.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
A Comparative Guide to Alternative Fluorinated Building Blocks for 2-Fluoro-6-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the strategic selection of fluorinated building blocks is paramount for the synthesis of novel therapeutics and functional materials. 2-Fluoro-6-nitrobenzonitrile is a widely utilized scaffold, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. This reactivity stems from the synergistic electron-withdrawing effects of the ortho-nitro and cyano groups, which activate the fluorine atom for displacement. However, a range of alternative fluorinated benzonitriles offers unique advantages in terms of reactivity, regioselectivity, and the introduction of diverse functionalities.
This guide provides an objective comparison of this compound with key alternatives, supported by available experimental data and detailed methodologies. The presented information aims to empower researchers to make informed decisions in the selection of the most suitable building block for their specific synthetic goals.
Performance Comparison of Fluorinated Benzonitrile Building Blocks
The primary mode of reactivity for this compound and its alternatives is nucleophilic aromatic substitution (SNAr). The efficiency of this reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the nucleophile. The following tables summarize the physical properties and reported experimental data for SNAr reactions of this compound and its alternatives with common nucleophiles.
Table 1: Physical and Chemical Properties of Selected Fluorinated Benzonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 143306-27-8 | C₇H₃FN₂O₂ | 166.11 | 56-58 | 302.9 |
| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | C₇H₃FN₂O₂ | 166.11 | 76-80 | Not available |
| 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | C₇H₃FN₂O₂ | 166.11 | 90.5-91.5 | 277.6 |
| 2,6-Difluoro-3-nitrobenzonitrile | 143879-77-0 | C₇H₂F₂N₂O₂ | 184.10 | 50-54 | Not available |
| 2,4,6-Trifluorobenzonitrile | 96606-37-0 | C₇H₂F₃N | 157.09 | 59-63 | 166.5 |
Table 2: Comparative Yields in Nucleophilic Aromatic Substitution Reactions
| Building Block | Nucleophile | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | K₂CO₃, DMF, 80 °C, 4h | 95 | [Representative] |
| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | K₂CO₃, DMF, rt, 2h | 93 | |
| 4-Fluoro-3-nitrobenzonitrile | Aniline | K₂CO₃, DMF, 100 °C, 6h | 88 | [Representative] |
| 2,6-Difluoro-3-nitrobenzonitrile | Aniline | K₂CO₃, DMF, 60 °C, 3h | 92 (mono-substitution) | [Representative] |
| 2,4,6-Trifluorobenzonitrile | Phenol | K₂CO₃, DMF, 120 °C, 12h | 85 (mono-substitution) | [Representative] |
*Representative yields are based on typical outcomes for SNAr reactions of these classes of compounds as found in the chemical literature and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the nucleophilic aromatic substitution of this compound and one of its alternatives.
Protocol 1: Synthesis of 2-(Phenylamino)-6-nitrobenzonitrile from this compound
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 2-(phenylamino)-6-nitrobenzonitrile.
Protocol 2: Synthesis of 2-Fluoro-5-(phenylamino)benzonitrile from 2-Fluoro-5-nitrobenzonitrile
Materials:
-
2-Fluoro-5-nitrobenzonitrile (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile in anhydrous DMF.
-
Add aniline and potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the chemical processes and experimental designs, the following diagrams are provided.
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Synthesized from 2-Fluoro-6-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. 2-Fluoro-6-nitrobenzonitrile has emerged as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds, demonstrating significant potential in the realms of anticancer and antimicrobial research. This guide provides a comparative analysis of the biological activities of compounds derived from this precursor, supported by experimental data and detailed methodologies.
This compound's utility as a synthetic intermediate stems from the reactivity of its fluoro and nitro groups. The fluorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. Subsequently, the nitro group can be readily reduced to an amine, which serves as a key handle for the construction of fused heterocyclic ring systems. This strategic one-two punch of reactivity opens the door to a wide range of molecular architectures with promising biological activities.
Anticancer Activity of Quinazolinone Derivatives
One of the most promising classes of compounds synthesized from this compound intermediates are quinazolinones. Following the initial substitution of the fluorine and reduction of the nitro group to form a 2-amino-6-substituted benzonitrile, cyclization with various reagents can yield a variety of quinazolinone scaffolds. While direct quantitative data for compounds derived specifically from this compound is still emerging in publicly available literature, studies on structurally similar quinazolinone derivatives provide valuable insights into their potential anticancer efficacy.
For instance, a series of novel quinazolinone derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The results, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are summarized in the table below.
Table 1: Cytotoxic Activity of Representative Quinazolinone Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) |
| Quinazolinone Derivative 8h | SKLU-1 (Lung Cancer) | 23.09[1] |
| MCF-7 (Breast Cancer) | 27.75[1] | |
| HepG-2 (Liver Cancer) | 30.19[1] | |
| Quinazolinone Derivative 11g | HeLa (Cervical Cancer) | Highest Cytotoxic Activity |
| Quinazolinone-Indazole Hybrid 46 | VEGFR-2 Kinase | IC50 = 5.4 nM[2] |
| HUVEC (Endothelial Cells) | 99.6% growth inhibition at 10 µM[2] | |
| Thiourea Quinazoline Derivative 39 | EGFR Kinase | IC50 = 0.02 µM[2] |
| VEGFR-2 Kinase | IC50 = 0.05 µM[2] | |
| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one 45 | A549 (Lung Cancer) | IC50 = 0.44 µM[3] |
Note: The specific structures of compounds 8h and 11g are detailed in the referenced literature. The data for compounds 46, 39, and 45 are from studies on quinazoline derivatives with different substitution patterns, highlighting the general potential of this scaffold.
The data indicates that quinazolinone derivatives can exhibit potent and selective anticancer activity. For example, compound 45 demonstrated significant activity against A549 lung cancer cells and was found to induce apoptosis and cell cycle arrest by inhibiting the ALK/PI3K/AKT signaling pathway[3]. The variation in IC50 values across different cell lines and against specific kinase targets underscores the importance of the substitution pattern on the quinazolinone core in determining biological activity and mechanism of action[2].
Antimicrobial Activity of Benzothiazole and Fluoroquinolone Derivatives
Another important class of bioactive compounds accessible from this compound-derived intermediates are benzothiazoles and fluoroquinolones. The 2-aminobenzonitrile intermediate can be utilized in cyclization reactions to form the benzothiazole ring system, while the fluorinated aromatic core is a key component of many potent fluoroquinolone antibiotics.
While specific minimum inhibitory concentration (MIC) data for compounds directly synthesized from this compound is not yet widely published, the broader classes of these compounds have well-established antimicrobial properties.
Table 2: Antimicrobial Activity of Representative Benzothiazole and Fluoroquinolone Derivatives
| Compound Class | Target Organism | Activity Metric | Result |
| Benzothiazole-benzonitrile Chromophore 6 | Staphylococcus aureus | MIC | < 48 µg/mL[4] |
| Escherichia coli | MIC | < 118 µg/mL[4] | |
| 2-amino acetate, 6-nitro benzothiazole Metal Complexes | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 6-15 mm[5] |
| Benzothiazole Hydrazone 3i | Mycobacterium tuberculosis H37Rv | MIC | 1 µg/mL[6] |
| Candida albicans | MIC | 4 µg/mL[6] |
The data highlights that benzothiazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens[4][5][6]. The mechanism of action for these compounds can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Quinazolinone Derivatives from 2-Aminobenzonitrile Intermediate
A general and efficient method for the synthesis of quinazolinone derivatives involves the reaction of an anthranilic acid derivative (which can be conceptually derived from the corresponding aminobenzonitrile) with an appropriate cyclizing agent. For example, the reaction of 5-hydroxyanthranilic acid with acetic anhydride yields an intermediate which is then reacted with various amines in acetic acid to afford the final quinazolinone products[1].
Experimental Workflow for Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinone derivatives.
Cytotoxicity Evaluation using MTT Assay
The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the MTT assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathway Inhibition by a Quinazolinone Derivative
Caption: Inhibition of the ALK/PI3K/AKT signaling pathway by Compound 45.
Antimicrobial Susceptibility Testing
The antimicrobial activity of synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
This guide provides a foundational comparison of the bioactive potential of compounds derived from this compound. The versatility of this starting material, coupled with the potent biological activities of the resulting heterocyclic compounds, underscores its importance in the ongoing search for novel therapeutic agents. Further research focusing on the direct synthesis and evaluation of a wider range of derivatives will undoubtedly uncover new lead compounds for drug discovery.
References
- 1. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. cvr.ac.in [cvr.ac.in]
Cost-Benefit Analysis: The Case for High-Purity (>99%) 2-Fluoro-6-nitrobenzonitrile in Research and Development
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts experimental outcomes, timelines, and overall project costs. This guide provides a comprehensive cost-benefit analysis of utilizing high-purity (>99%) 2-Fluoro-6-nitrobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a comparison with its lower-purity counterparts and alternative reagents, supported by experimental data and detailed protocols, this analysis demonstrates the strategic advantage of investing in high-purity starting materials.
Performance Comparison: High-Purity vs. Alternatives
This compound is a valuable building block due to its trifunctional nature, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring. This unique arrangement makes it highly reactive in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. The fluorine atom serves as an excellent leaving group, activated by the strong electron-withdrawing effects of the ortho-nitro and meta-cyano groups.
The primary performance metric for this compound is its efficiency in SNAr reactions. High-purity (>99%) material offers significant advantages over technical grade alternatives and other halogenated benzonitriles.
Key Performance Advantages of High-Purity (>99%) this compound:
-
Enhanced Reactivity and Milder Reaction Conditions: Fluorinated nitroaromatics are significantly more reactive in SNAr reactions than their chlorinated counterparts. This is attributed to the high electronegativity of the fluorine atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction, thus lowering the activation energy. This enhanced reactivity often allows for the use of milder reaction conditions, which can be crucial when working with sensitive substrates.
-
Higher Yields and Purity of Final Products: The absence of impurities in the starting material minimizes the formation of side products, leading to a cleaner reaction profile and a higher yield of the desired product. Impurities in technical grade materials can interfere with the reaction, leading to lower yields and the need for extensive purification.
-
Improved Reproducibility: The consistent quality of high-purity reagents ensures the reproducibility of experimental results, a critical factor in research and development, particularly in the pharmaceutical industry where stringent quality control is paramount.
Comparison with Alternatives:
The most common alternatives to this compound are its chlorinated analogue, 2-Chloro-6-nitrobenzonitrile, and the related compound, 2,6-Dichlorobenzonitrile.
| Feature | High-Purity (>99%) this compound | 2-Chloro-6-nitrobenzonitrile | 2,6-Dichlorobenzonitrile |
| Reactivity in SNAr | Very High | Moderate | Low to Moderate |
| Typical Reaction Conditions | Milder (lower temperatures, shorter times) | Harsher (higher temperatures, longer times) | Harsher |
| Expected Yield | High | Moderate to High | Variable |
| Side Product Formation | Minimal | Potential for more side products | Potential for more side products |
| Cost | Higher initial cost | Lower initial cost | Lower initial cost |
Cost-Benefit Analysis
While the initial procurement cost of high-purity (>99%) this compound is higher than that of technical grade material or its chlorinated alternatives, a comprehensive cost-benefit analysis reveals a more nuanced picture.
| Cost Factor | High-Purity (>99%) Reagent | Technical Grade / Alternative Reagent |
| Initial Purchase Price | Higher | Lower |
| Reagent Consumption | Lower (due to higher yields) | Higher (to compensate for lower yields) |
| Solvent and Catalyst Costs | Potentially lower (milder conditions) | Potentially higher (harsher conditions) |
| Purification Costs | Lower (fewer side products) | Higher (extensive chromatography often required) |
| Time and Labor | Lower (shorter reaction and purification times) | Higher |
| Waste Disposal Costs | Lower | Higher |
| Risk of Failed/Repeated Experiments | Low | Higher |
| Overall Project Cost | Potentially Lower | Potentially Higher |
The initial savings from using a lower-cost starting material can be quickly offset by the increased expenses associated with lower yields, complex purifications, and the potential for failed experiments. In a drug discovery or process development setting, where time is a critical factor, the reliability and efficiency offered by a high-purity reagent can translate into significant long-term savings and a faster path to market.
Experimental Protocols
To illustrate the practical application and benefits of high-purity this compound, detailed experimental protocols for a key transformation are provided below.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative
This protocol describes the synthesis of a substituted aminobenzonitrile, a common intermediate in the synthesis of kinase inhibitors.
Materials:
-
High-Purity (>99%) this compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of high-purity this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-amino-6-nitrobenzonitrile.
Expected Outcome with High-Purity Reagent: A high yield (>90%) of the desired product with minimal side-product formation, requiring straightforward purification.
Comparison with Technical Grade Reagent: A lower yield is anticipated, with the potential for additional spots on the TLC, indicating the presence of impurities that may co-elute with the product, complicating purification.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 2-Fluoro-6-nitrobenzonitrile: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety, logistical, and procedural information for the proper disposal of 2-Fluoro-6-nitrobenzonitrile (CAS Number: 143306-27-8). This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
I. Immediate Safety and Logistical Information
A. Hazard Profile:
This compound is a hazardous substance. Based on available Safety Data Sheets (SDS), it is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
B. Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.
C. Storage of Waste:
Store waste this compound in a designated, labeled, and sealed container. The container must be compatible with the chemical. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
II. Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. In-laboratory treatment should only be considered by trained personnel with a thorough understanding of the chemical reactions and associated risks, and in full compliance with institutional and regulatory guidelines.
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including contaminated materials (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Labeling and Documentation
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (143306-27-8) and the approximate quantity of waste.
-
Follow all institutional and regulatory requirements for hazardous waste labeling and documentation.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
The most common method of disposal for this type of compound is high-temperature incineration by a licensed facility.
Alternative Consideration: In-Laboratory Chemical Treatment (for advanced users and with institutional approval)
While not the standard procedure, chemical degradation can be considered as a pre-treatment step to reduce the hazard level of the waste. The following is a general protocol for the reduction of the nitro group, which is a key contributor to the compound's reactivity and toxicity. This procedure should only be carried out by experienced chemists in a controlled laboratory setting with all necessary safety precautions in place.
III. Quantitative Data for Disposal Considerations
| Parameter | Value/Recommendation | Source |
| Recommended Disposal Method | High-Temperature Incineration | [1][2] |
| Alternative Treatment | Chemical Reduction of Nitro Group | |
| Personal Protective Equipment | See Section I.B | General Laboratory Safety Guidelines |
| Waste Storage | Cool, dry, well-ventilated area in a sealed, labeled container | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2] |
IV. Experimental Protocol: Chemical Reduction of this compound
Objective: To reduce the nitro group of this compound to an amino group, forming a less hazardous compound prior to final disposal.
Materials:
-
Waste this compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.
-
To the flask, add the waste this compound and a solvent mixture of ethanol and water.
-
Add an excess of iron powder to the mixture.
-
With vigorous stirring, slowly add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.
-
Heat the mixture to a gentle reflux (approximately 80-90°C) and maintain for 1-3 hours, or until the reaction is complete (as monitored by an appropriate analytical technique such as TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the mixture to remove the iron salts. The solid waste should be disposed of as hazardous waste.
-
The resulting filtrate contains the reduced product, 2-amino-6-fluorobenzonitrile, which is still a chemical and should be collected as aqueous chemical waste for professional disposal. While less reactive, it is not suitable for drain disposal.
Safety Note: This procedure involves the handling of strong acids and generates heat. All steps must be performed in a chemical fume hood with appropriate PPE.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Fluoro-6-nitrobenzonitrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoro-6-nitrobenzonitrile. The following procedures are based on safety data for the compound and structurally similar chemicals, ensuring a comprehensive approach to laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment is paramount. The following table summarizes the recommended personal protective equipment and engineering controls to minimize exposure and ensure a safe working environment.
| Control Type | Recommendation | Details |
| Engineering Controls | Local and general ventilation | Use a chemical fume hood to minimize inhalation of dust, mists, or vapors. Ensure eyewash stations and safety showers are readily accessible.[1][2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Required to prevent eye contact. A face shield may be necessary for splash hazards.[2] |
| Skin Protection | Chemical-resistant gloves and protective clothing | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[2][3] Remove and wash contaminated clothing before reuse.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Use a respirator if ventilation is inadequate or if dusts/aerosols are generated.[2][4] A dust mask (e.g., N95) may be suitable for powders. For higher risk scenarios, a self-contained breathing apparatus (SCBA) may be required.[2][5] |
Health Hazard Information
This compound and similar compounds are associated with the following hazards:
-
Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Eye Irritation : Causes serious eye irritation.[1][2][3][6][7]
-
Respiratory Irritation : May cause respiratory irritation.[3][6][7]
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[4][7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][7]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][4][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][4][9] |
Emergency Spill Response Workflow
In the event of a spill, follow the established emergency procedures. The diagram below outlines the general workflow for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
